GW6471
Description
Properties
IUPAC Name |
N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFSRMOUXWTDN-DYQICHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC[C@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)N/C(=C\C(=O)C4=CC=C(C=C4)C(F)(F)F)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014896 | |
| Record name | GW6471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880635-03-0, 436159-64-7 | |
| Record name | N-[(2S)-2-[[(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]-1-propen-1-yl]amino]-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]propyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880635-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 6471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880635030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW6471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW6471 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 880635-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Investigating the Downstream Targets of GW6471: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known downstream targets of GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). By competitively inhibiting PPARα, this compound modulates a range of cellular processes, making it a valuable tool for research and a potential candidate for therapeutic development, particularly in oncology. This document summarizes key findings on its mechanism of action, downstream signaling pathways, and effects on gene and protein expression, supported by detailed experimental protocols and visual diagrams.
Core Mechanism of Action
This compound functions as a PPARα antagonist by altering the receptor's interaction with transcriptional co-regulators. Instead of promoting the recruitment of co-activators, this compound enhances the binding affinity of the PPARα ligand-binding domain to co-repressor proteins such as SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) and NCoR (Nuclear Receptor Co-repressor). This action effectively silences the transcriptional activity of PPARα, leading to the modulation of its downstream target genes.
Key Downstream Signaling Pathways and Targets
This compound treatment impacts several critical signaling pathways and downstream targets, primarily implicated in cell cycle regulation, apoptosis, and cellular metabolism.
Regulation of Cell Cycle and Apoptosis
A significant body of research demonstrates that this compound induces cell cycle arrest and apoptosis in various cancer cell lines. This is achieved through the modulation of key cell cycle regulatory proteins.
-
Downregulation of c-Myc, Cyclin D1, and CDK4: Treatment with this compound has been shown to markedly decrease the protein levels of the proto-oncogene c-Myc, as well as Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). These proteins are crucial for the G1 phase of the cell cycle and their downregulation contributes to G0/G1 arrest.
-
Modulation of Other Cell Cycle Proteins: In some cellular contexts, this compound has also been observed to decrease the expression of Cyclin D3 and Cyclin B1, while increasing the levels of the cyclin-dependent kinase inhibitor p21.
-
Induction of Apoptosis: The cell cycle arrest induced by this compound is often accompanied by the induction of apoptosis, or programmed cell death.
Inhibition of the PI3K/GSK3β/β-catenin Signaling Pathway
In head and neck paraganglioma cells, this compound has been demonstrated to inhibit the pro-survival PI3K/GSK3β/β-catenin pathway.
-
PI3K Inhibition: this compound treatment leads to a decrease in the expression of Phosphoinositide 3-kinase (PI3K).
-
GSK3β and β-catenin Modulation: This is associated with an increase in Glycogen Synthase Kinase 3β (GSK3β) expression and a decrease in its inhibitory phosphorylation at Serine 9. Activated GSK3β then promotes the degradation of β-catenin, a key transcriptional co-activator involved in cell proliferation and survival.
Metabolic Reprogramming
This compound influences cellular metabolism, particularly fatty acid oxidation and glycolysis, in a manner that can be detrimental to cancer cells.
-
Inhibition of Fatty Acid Oxidation: As a PPARα antagonist, this compound directly inhibits the transcription of genes involved in fatty acid oxidation.
-
Cell-Type Specific Inhibition of Glycolysis: Interestingly, this compound can also block glycolysis in certain cancer cells, an effect that is not observed in normal cells. This selective inhibition of a key metabolic pathway in cancer cells highlights its therapeutic potential.
Data Presentation: Quantitative Effects of this compound
While comprehensive, publicly available high-throughput RNA-seq or proteomics datasets detailing the global effects of this compound are limited, the existing literature provides semi-quantitative data on key downstream targets. The following tables summarize these findings from various studies.
Table 1: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins
| Protein Target | Cell Line(s) | Observed Effect | Method of Detection |
| c-Myc | Renal Carcinoma, Head and Neck Paraganglioma | Decrease | Western Blot |
| Cyclin D1 | Renal Carcinoma, Breast Cancer Stem Cells, Head and Neck Paraganglioma | Decrease | Western Blot, Immunofluorescence |
| CDK4 | Renal Carcinoma, Head and Neck Paraganglioma | Decrease | Western Blot |
| Cyclin B1 | Breast Cancer Stem Cells, Head and Neck Paraganglioma | Decrease | Western Blot, Immunofluorescence |
| p21 | Head and Neck Paraganglioma | Increase | Western Blot |
| p27 | Breast Cancer Stem Cells | Increase | Western Blot |
| Cleaved Caspase-3 | Head and Neck Paraganglioma | Increase | Caspase Activity Assay |
Table 2: Effect of this compound on PI3K/GSK3β/β-catenin Signaling Pathway Proteins
| Protein Target | Cell Line(s) | Observed Effect | Method of Detection |
| PI3K | Head and Neck Paraganglioma | Decrease | Western Blot |
| GSK3β | Head and Neck Paraganglioma | Increase (total protein) | Western Blot |
| p-GSK3β (Ser9) | Head and Neck Paraganglioma | Decrease | Western Blot |
| β-catenin | Head and Neck Paraganglioma | Decrease | Western Blot |
Table 3: Effect of this compound on Other Key Downstream Targets
| Protein Target | Cell Line(s) | Observed Effect | Method of Detection |
| HIF1α | Airway Organoids | Decrease | Not Specified |
| YAP/TAZ | Breast Cancer Stem Cells | Decrease | Immunofluorescence |
| CD36 | Breast Cancer Stem Cells | Increase | Western Blot |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound action as a PPARα antagonist.
Caption: this compound's impact on cell cycle regulation.
Caption: Inhibition of the PI3K/GSK3β/β-catenin pathway by this compound.
Caption: General experimental workflow for investigating this compound targets.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the downstream targets of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of cancer cell lines have been used, including renal cell carcinoma (Caki-1, 786-O), breast cancer stem cells (MDA-MB-231 derived mammospheres), and head and neck paraganglioma cells.
-
Culture Conditions: Cells are typically maintained in standard culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are treated with final concentrations ranging from 4 µM to 25 µM for durations of 24 to 72 hours, depending on the cell type and experimental endpoint. A vehicle control (DMSO) is always included.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., c-Myc, Cyclin D1, p-GSK3β) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is used for quantification, with protein levels often normalized to a loading control such as β-actin or GAPDH.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking and Sonication: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for PPARα or a control IgG overnight at 4°C. Protein A/G beads are used to pull down the antibody-chromatin complexes.
-
DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The enriched DNA fragments are then analyzed by qPCR to quantify the binding of PPARα to specific gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
RNA Sequencing (RNA-seq) Analysis
-
RNA Extraction and Library Preparation: Total RNA is extracted from treated and control cells using a suitable kit. RNA quality and quantity are assessed, and sequencing libraries are prepared from high-quality RNA.
-
Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencing platform. The resulting sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.
Proteomics Analysis
-
Sample Preparation: Proteins are extracted from treated and control cells and digested into peptides, typically using trypsin.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is used to identify and quantify proteins. Differential protein expression analysis is performed to identify proteins with altered abundance following this compound treatment.
Conclusion
This compound, as a specific PPARα antagonist, exerts its effects through a multifaceted mechanism involving the repression of PPARα target genes. This leads to the modulation of critical cellular processes including cell cycle progression, apoptosis, and metabolism. The downstream targets identified to date, such as c-Myc, Cyclin D1, and the PI3K/GSK3β/β-catenin pathway, are central to cancer cell proliferation and survival. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate downstream effects of this compound. A deeper understanding of these pathways will be instrumental in evaluating the full therapeutic potential of PPARα antagonism in various diseases. Further research utilizing high-throughput techniques like RNA-seq and proteomics will be crucial to build a more comprehensive map of the downstream targets of this compound.
The PPARα Antagonist GW6471: A Molecular Wrench in the Cell Cycle Engine
An In-depth Technical Guide on the Effects of GW6471 on Cell Cycle Progression
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cell cycle regulation is paramount in the quest for novel therapeutic agents. This technical guide delves into the core effects of this compound, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), on cell cycle progression. By elucidating its impact on key regulatory proteins and signaling pathways, this document provides a comprehensive overview for professionals engaged in oncology and metabolic disease research.
Abstract
This compound has emerged as a significant tool in cancer research, demonstrating the ability to impede the proliferation of various cancer cell lines. Its primary mechanism of action involves the induction of cell cycle arrest, predominantly at the G1 phase. This blockade is orchestrated through the modulation of critical cell cycle regulators, including the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors. This guide synthesizes the current understanding of this compound's effects, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further investigation and drug development efforts.
Introduction to this compound and PPARα
This compound is a competitive antagonist of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1] Beyond its metabolic functions, PPARα has been implicated in the control of cell proliferation, differentiation, and apoptosis.[2] In the context of cancer, dysregulation of PPARα signaling has been observed in various malignancies, making it a compelling target for therapeutic intervention.[3][4] this compound specifically binds to PPARα, preventing its activation by endogenous or exogenous ligands and thereby inhibiting the transcription of its target genes. This inhibitory action disrupts metabolic pathways that are often reprogrammed in cancer cells to sustain their rapid growth and proliferation.[3]
The Impact of this compound on Cell Cycle Phasing
Treatment of cancer cells with this compound consistently leads to a significant alteration in the distribution of cells across the different phases of the cell cycle. The most prominent effect is an accumulation of cells in the G1 phase, indicating a G1 cell cycle arrest.[1][4] This arrest prevents cells from entering the S phase, the crucial period of DNA replication, thereby halting their proliferation.
Table 1: Effect of this compound on Cell Cycle Distribution in Various Cancer Cell Lines
| Cell Line | Treatment (Concentration, Time) | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (this compound) | % of Cells in S Phase (Control) | % of Cells in S Phase (this compound) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (this compound) | Reference |
| Breast Cancer Stem Cells (Mammospheres from MDA-MB-231) | 8 µM, 72 h | Data not explicitly quantified in text | Significant increase | Data not explicitly quantified in text | Significant decrease | Data not explicitly quantified in text | Data not explicitly quantified in text | [1] |
| Head and Neck Paraganglioma (PTJ86i) | 24 µM, 24 h | 57.96% | 67.9% | 17.59% | 13.38% | 24.45% | 18.71% | [2] |
| Head and Neck Paraganglioma (PTJ64i) | 24 µM, 24 h | Data not explicitly quantified in text | Data not explicitly quantified in text | 17.27% | 9% | Data not explicitly quantified in text | Data not explicitly quantified in text | [2] |
| Renal Cell Carcinoma (Caki-1) | 25 µM, 24 h | Not specified | Increase | Not specified | Decrease | Not specified | Decrease | [4] |
| Renal Cell Carcinoma (786-O) | 25 µM, 24 h | Not specified | Increase | Not specified | Decrease | Not specified | Decrease | [4] |
Note: The table summarizes findings from different studies. "Significant increase/decrease" is mentioned when precise percentages were not provided in the source text.
Molecular Mechanisms: Modulation of Cell Cycle Regulatory Proteins
The this compound-induced G1 arrest is a direct consequence of its influence on the expression and activity of key cell cycle regulatory proteins.
Downregulation of G1-Phase Cyclins and CDKs
Progression through the G1 phase and entry into the S phase is driven by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes.[5][6] Studies have consistently shown that this compound treatment leads to a marked decrease in the protein levels of Cyclin D1, Cyclin D3, and CDK4.[1][2][4] The reduction of these essential components of the cell cycle machinery effectively removes the "go" signal for G1/S transition.
Upregulation of CDK Inhibitors
The activity of cyclin-CDK complexes is negatively regulated by CDK inhibitors (CKIs). This compound treatment has been shown to significantly increase the expression of the universal CDK inhibitors p21 and p27.[1][2] These proteins bind to and inhibit the function of cyclin-CDK complexes, thereby enforcing the G1 checkpoint and preventing cell cycle progression.
Table 2: Effect of this compound on Key Cell Cycle Regulatory Proteins
| Cell Line | Treatment (Concentration, Time) | Protein | Effect | Reference |
| Breast Cancer Stem Cells | 8 µM, 72 h | Cyclin D1 | Decreased | [1] |
| Cyclin B1 | Decreased | [1] | ||
| p21 | Increased | [1] | ||
| p27 | Increased | [1] | ||
| Head and Neck Paraganglioma Cells | 24 µM, 24 h | CDK4 | Markedly Decreased | [2] |
| Cyclin D3 | Markedly Decreased | [2] | ||
| Cyclin B1 | Markedly Decreased | [2] | ||
| p21 | Increased | [2] | ||
| Renal Cell Carcinoma (Caki-1, 786-O) | 25 µM, 24 h | c-Myc | Attenuated | [4] |
| Cyclin D1 | Attenuated | [4] | ||
| CDK4 | Attenuated | [4] |
Signaling Pathways Modulated by this compound
The effects of this compound on cell cycle proteins are mediated through its impact on upstream signaling pathways. A key pathway implicated is the PI3K/GSK3β/β-catenin signaling cascade.[2] Inhibition of PPARα by this compound has been shown to decrease the expression of PI3K, leading to downstream effects on GSK3β and β-catenin, a transcriptional co-activator involved in the expression of proliferation-promoting genes like Cyclin D1.[2]
Caption: Signaling pathway affected by this compound leading to cell cycle arrest.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast cancer), PTJ64i and PTJ86i (head and neck paraganglioma), and Caki-1 and 786-O (renal cell carcinoma) are commonly used.[1][2][4]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 4-24 µM).[1][2] Control cells are treated with an equivalent volume of DMSO.
-
Treatment Duration: Cells are incubated with this compound or vehicle control for specified periods, typically ranging from 24 to 72 hours, depending on the assay.[1][2][4]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in each phase of the cell cycle based on their DNA content.[7][8]
-
Cell Harvesting: After treatment, cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS).[1]
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are typically stored at -20°C overnight.[1][8]
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing a fluorescent DNA intercalating agent, most commonly propidium (B1200493) iodide (PI), and RNase A to eliminate staining of double-stranded RNA.[1][8]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: The resulting DNA content histogram is analyzed using appropriate software to deconvolute the cell populations into G1, S, and G2/M phases.[8]
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Western Blotting for Protein Expression Analysis
This method is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.
-
Cell Lysis: Following treatment, cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., Cyclin D1, p21, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and protein levels are typically normalized to a loading control like β-actin.
Conclusion and Future Directions
The PPARα antagonist this compound effectively halts cell cycle progression in various cancer models, primarily by inducing a G1 phase arrest. This is achieved through the coordinated downregulation of key G1 cyclins and CDKs and the upregulation of CDK inhibitors, p21 and p27. The modulation of the PI3K/GSK3β/β-catenin pathway appears to be a central mechanism in this process. The detailed protocols and data presented in this guide provide a solid foundation for researchers investigating the anti-proliferative effects of this compound.
Future research should focus on further delineating the downstream targets of PPARα that are critical for cell cycle control. Investigating the potential for synergistic effects when combining this compound with other cell cycle inhibitors or conventional chemotherapeutics could open new avenues for cancer therapy. Furthermore, in vivo studies are crucial to validate these cellular findings and to assess the therapeutic potential and safety profile of this compound in preclinical models.
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The PPARα Antagonist GW6471: A Technical Guide to its Pro-Apoptotic Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor and transcription factor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis. Emerging evidence has implicated PPARα in the pathobiology of various cancers, where its expression and activity can contribute to tumor progression and survival. GW6471, a potent and selective antagonist of PPARα, has garnered significant interest as a potential therapeutic agent due to its ability to induce cell cycle arrest and apoptosis in a range of cancer cell types. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways associated with this compound-induced apoptosis in cancer cells.
Quantitative Effects of this compound on Cancer Cell Viability and Apoptosis
This compound has demonstrated significant anti-cancer effects across various cancer cell lines. Its efficacy is primarily attributed to the induction of apoptosis and inhibition of cell cycle progression. The following tables summarize the key quantitative data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| PTJ64i | Head and Neck Paraganglioma | 10 | 72 | [1] |
| PTJ86i | Head and Neck Paraganglioma | 16 | 72 | [1] |
| 786-O | Renal Cell Carcinoma | Dose-dependent decrease in viability up to 75 µM | 24 | [2] |
| Caki-1 | Renal Cell Carcinoma | Dose-dependent decrease in viability up to 100 µM | 72 | [3] |
| MDA-MB-231 (Mammospheres) | Triple-Negative Breast Cancer (Stem Cells) | Significant viability reduction at 4-16 µM | 72 | [4] |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (Annexin V Positive) | Reference |
| 786-O | Renal Cell Carcinoma | 25 | 24 | Increased total apoptotic cells (Specific percentage not provided in abstract) | [5] |
| Caki-1 | Renal Cell Carcinoma | 25 | 24 | Increased total apoptotic cells (Specific percentage not provided in abstract) | [5] |
| MDA-MB-231 (Mammospheres) | Triple-Negative Breast Cancer (Stem Cells) | 8 | 72 | Increased cleaved caspases 3, 7, and 9 indicating apoptosis | [3][6] |
Table 3: Effect of this compound on Key Regulatory Protein Expression
| Cell Line | Protein | Effect of this compound | Method | Reference |
| 786-O, Caki-1 | c-Myc | Markedly Decreased | Western Blot | [3][5] |
| 786-O, Caki-1 | Cyclin D1 | Markedly Decreased | Western Blot | [3][5] |
| 786-O, Caki-1 | CDK4 | Markedly Decreased | Western Blot | [3][5] |
| MDA-MB-231 (Mammospheres) | Cyclin D1 | Significantly Reduced | Western Blot | [4] |
| MDA-MB-231 (Mammospheres) | p21 | Significantly Increased | Western Blot | [4] |
| MDA-MB-231 (Mammospheres) | p27 | Significantly Increased | Western Blot | [4] |
| MDA-MB-231 (Mammospheres) | Cleaved Caspase-3 | Increased | Live-cell Imaging | [6] |
| MDA-MB-231 (Mammospheres) | Cleaved Caspase-7 | Increased | Live-cell Imaging | [6] |
| MDA-MB-231 (Mammospheres) | Cleaved Caspase-9 | Increased | Western Blot | [6] |
| PTJ64i, PTJ86i | PI3K | Decreased | Western Blot | [7] |
| PTJ64i, PTJ86i | p-GSK3β (Ser9) | Decreased | Western Blot | [7] |
| PTJ64i, PTJ86i | β-catenin | Decreased | Western Blot | [7] |
Signaling Pathways Modulated by this compound
This compound-induced apoptosis is a multi-faceted process involving the modulation of distinct signaling pathways. The primary mechanism involves the inhibition of PPARα, which subsequently affects cell cycle regulation and activates the intrinsic apoptotic cascade. In some cancer types, the PI3K/GSK3β/β-catenin pathway is also implicated.
This compound-Induced Cell Cycle Arrest and Apoptosis
This compound-Mediated Inhibition of the PI3K/GSK3β/β-catenin Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 4, 8, 12, 16 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-Myc, Cyclin D1, CDK4, cleaved caspases, PARP, PI3K, p-GSK3β, β-catenin, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Visualization
Conclusion
This compound effectively induces apoptosis in a variety of cancer cell types through the targeted inhibition of PPARα. This leads to the downregulation of key cell cycle progression proteins such as c-Myc, Cyclin D1, and CDK4, resulting in G1 phase arrest. Concurrently, this compound promotes the intrinsic apoptotic pathway, evidenced by the activation of caspases. In certain cancer contexts, the pro-apoptotic effects of this compound are also mediated by the suppression of the PI3K/GSK3β/β-catenin survival pathway. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound as a targeted anti-cancer agent. Future studies should focus on elucidating the complete network of downstream effectors of PPARα antagonism and evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: The Impact of GW6471 on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW6471 is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a critical nuclear receptor governing lipid homeostasis. This technical guide provides a comprehensive analysis of the multifaceted impact of this compound on lipid metabolism. By competitively inhibiting PPARα, this compound modulates key metabolic pathways, including fatty acid oxidation, cholesterol metabolism, and lipid storage. This document details the underlying molecular mechanisms, presents quantitative data from seminal studies, and offers detailed experimental protocols for researchers investigating the effects of PPARα antagonism. The included visualizations of signaling pathways and experimental workflows serve to further elucidate the complex role of this compound in metabolic regulation.
Mechanism of Action: Antagonism of the PPARα Signaling Pathway
This compound exerts its effects by directly binding to the ligand-binding domain of PPARα. In its natural state, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). Upon activation by endogenous ligands such as fatty acids, this complex undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent transcription of target genes. This compound disrupts this process. By occupying the ligand-binding pocket, it prevents the necessary conformational shift, thereby inhibiting the recruitment of coactivators and, in some instances, promoting the binding of corepressors. This leads to the transcriptional repression of PPARα target genes.
Visualizing the PPARα Signaling Cascade and this compound Intervention
The following diagram illustrates the molecular interactions within the PPARα signaling pathway and highlights the inhibitory action of this compound.
Quantitative Effects of this compound on Lipid Metabolism
The inhibitory action of this compound on PPARα translates to measurable changes in gene expression and cellular metabolic functions. The following tables provide a consolidated summary of quantitative data from various published studies.
Table 1: Impact of this compound on the Expression of Key Lipid Metabolism Genes
| Gene Target | Experimental System | This compound Concentration/Dose | Observed Effect | Citation(s) |
| Fatty Acid Transport & Oxidation | ||||
| FABP1 | Mouse Small Intestine (in vivo) | 10 mg/kg | Decreased mRNA and protein levels | [1] |
| CPT1A | Renal Cell Carcinoma Cells | 25 µM | Attenuated the increase in fatty acid oxidation | [2] |
| Cholesterol Homeostasis | ||||
| ABCA1 | RAW264.7 Macrophages | Not specified | 15-25% decrease in protein levels | [3] |
| ABCG1 | RAW264.7 Macrophages | Not specified | No significant effect on protein levels | [3] |
| SR-BI | RAW264.7 Macrophages | Not specified | 15-25% decrease in protein levels | [3] |
| Cholesterol Biosynthesis | ||||
| Mevalonate Pathway Enzymes | Glioblastoma Stem Cells | 8 µM (normoxia) / 16 µM (hypoxia) | Significant reduction in mRNA levels | [4] |
Table 2: Functional Consequences of this compound Treatment on Lipid Metabolism
| Metabolic Process | Experimental Model | This compound Concentration/Dose | Quantitative Outcome | Citation(s) |
| Fatty Acid Uptake | Human Intestinal Organoids | 6 µM | Markedly decreased fatty acid absorption | [1] |
| Fatty Acid Oxidation | Renal Cell Carcinoma Cells | 25 µM | Reduced deuterated water production from palmitate | [2] |
| Cholesterol Efflux | RAW264.7 Macrophages | Not specified | Abolished the stimulatory effect of 13-HODE | [3] |
| Intracellular Cholesterol | Glioblastoma Stem Cells | 8 µM (normoxia) / 16 µM (hypoxia) | Strong and significant reduction in cholesterol content | [4] |
| Lipid Droplet Content | Glioblastoma Stem Cells | 8 µM (normoxia) / 16 µM (hypoxia) | Strong reduction observed via BODIPY staining | [4] |
| Serum Triglycerides | Pparα-/- Mice on High-Fat Diet | Not applicable | No effect, confirming on-target action of PPARα ligands | [5] |
Detailed Experimental Protocols
The following section outlines detailed methodologies for key in vitro and in vivo experiments to assess the impact of this compound on lipid metabolism.
In Vitro Cell-Based Assays
General Cell Culture and Treatment with this compound:
-
Cell Lines: Commonly used cell lines include HepG2 (human hepatoma), RAW264.7 (murine macrophage), and various cancer cell lines relevant to the research question.
-
Culture Conditions: Maintain cells in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation and Administration: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM). For experiments, dilute the stock solution in the culture medium to achieve the desired final concentrations. Always include a vehicle control group treated with an equivalent concentration of DMSO.
Fatty Acid Oxidation Assay (Radiometric Method):
-
Cell Seeding: Plate cells in 6-well or 12-well plates and allow them to reach 80-90% confluency.
-
Pre-treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Substrate Preparation: Prepare the fatty acid oxidation medium by conjugating [¹⁴C]palmitic acid to fatty-acid-free BSA in serum-free medium.
-
Assay Initiation: Wash the cells twice with warm PBS and add 1 mL of the fatty acid oxidation medium to each well.
-
CO₂ Trapping: Place a sterile, CO₂-trapping filter paper (e.g., Whatman paper soaked in 1M NaOH) in a small tube suspended above the medium in each well. Seal the wells.
-
Incubation: Incubate the plates at 37°C for 2-4 hours.
-
Assay Termination: Stop the reaction by adding perchloric acid to the medium to release the dissolved ¹⁴CO₂.
-
Measurement: Remove the filter paper and measure the trapped ¹⁴CO₂ using a scintillation counter.
-
Normalization: Determine the protein concentration in each well to normalize the fatty acid oxidation rates.
Cholesterol Efflux Assay:
-
Cell Seeding and Labeling: Plate cells in 24-well plates. Label the cells by incubating them with a medium containing [³H]cholesterol for 24 hours.
-
Equilibration: Wash the cells and incubate them in a serum-free medium containing this compound or vehicle for 18-24 hours to allow for cholesterol equilibration.
-
Efflux Induction: Replace the medium with a fresh serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).
-
Incubation: Incubate for 4-6 hours to allow for cholesterol efflux.
-
Sample Collection: Collect the medium and lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Measurement: Determine the radioactivity in the medium and the cell lysate using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as [(dpm in medium) / (dpm in medium + dpm in cell lysate)] x 100.
Lipid Droplet Quantification:
-
Cell Culture and Treatment: Grow cells on glass coverslips or in optically clear-bottom plates and treat with this compound or vehicle.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes.
-
Staining: Wash the cells and stain with BODIPY 493/503 (1 µg/mL in PBS) for 15 minutes to visualize neutral lipid droplets. A nuclear counterstain such as DAPI can also be included.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and total area of lipid droplets per cell.
In Vivo Animal Studies
Administration of this compound to Mice:
-
Animal Models: Utilize wild-type mice or relevant genetic models (e.g., Pparα-null mice for target validation) on a standard chow or a high-fat diet to induce a metabolic phenotype.
-
This compound Formulation: For oral gavage, this compound can be dissolved in DMSO and then diluted in a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) containing 2.5% Tween 80.[6]
-
Dosing Regimen: A typical dose for in vivo studies is 10 mg/kg body weight, administered daily via oral gavage.[6] The duration of treatment will depend on the study's objectives.
-
Sample Collection: At the end of the study, collect blood for plasma lipid analysis and tissues (e.g., liver, intestine) for gene expression and histological analysis.
Visualized Workflows and Relationships
General Experimental Workflow for In Vitro Analysis
Conclusion
This compound is an invaluable pharmacological tool for dissecting the intricate role of PPARα in the regulation of lipid metabolism. Its specific antagonism allows for the precise investigation of PPARα-dependent pathways. The collective evidence demonstrates that this compound significantly curtails fatty acid oxidation, influences cholesterol transport and synthesis, and reduces intracellular lipid storage. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to design and execute studies aimed at further unraveling the metabolic consequences of PPARα inhibition. Such research is pivotal for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.
References
- 1. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Upregulation of hepatic VLDLR via PPARα is required for the triglyceride-lowering effect of fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
The Discovery and Development of GW6471: A Technical Guide
An In-depth Exploration of a Potent PPARα Antagonist
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of GW6471, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey of this significant research compound.
Discovery and Core Properties
This compound was identified as a potent antagonist of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Its development originated from the modification of a known PPARα agonist, GW409544.[1] The key discovery that elucidated its mechanism of action was the determination of the crystal structure of the PPARα ligand-binding domain in a ternary complex with this compound and a co-repressor motif, as detailed in the seminal 2002 Nature paper by Xu et al.[2][3][4]
This structural analysis revealed that this compound induces a conformational change in the receptor that prevents the binding of co-activators and instead promotes the recruitment of co-repressor proteins, thereby inhibiting the transcriptional activity of PPARα.[2][3][4]
Table 1: Core Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-((2S)-2-(((1Z)-1-Methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide | [5] |
| Molecular Formula | C35H36F3N3O4 | [6] |
| Molecular Weight | 619.67 g/mol | [7] |
| Primary Target | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | [7] |
| Mechanism of Action | Antagonist; promotes co-repressor binding | [2][7] |
| IC50 for PPARα antagonism | 0.24 µM | [7][8] |
| EC50 for SARS-CoV-2 inhibition | 2.1 µM |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly binding to the ligand-binding pocket of PPARα and functioning as a competitive antagonist. This binding event displaces the activation function-2 (AF-2) helix, which is critical for the recruitment of transcriptional co-activators. Instead, the this compound-bound conformation of PPARα favors the recruitment of co-repressor complexes, such as SMRT/NCoR, leading to the repression of PPARα target genes.[2][3][4][7][8]
The downstream consequences of PPARα inhibition by this compound are multifaceted and impact several key signaling pathways implicated in cancer and other diseases.
Regulation of c-Myc
A significant downstream effect of this compound is the downregulation of the oncoprotein c-Myc.[4][7] c-Myc is a critical regulator of cell growth, proliferation, and metabolism. By inhibiting PPARα, this compound leads to a decrease in c-Myc expression, which contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[4][9]
Inhibition of HIF-1α
This compound has been shown to block the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. HIF-1α is a key transcription factor that enables cells to adapt to low oxygen conditions, a common feature of the tumor microenvironment. By inhibiting HIF-1α, this compound can disrupt tumor metabolism and survival.
Modulation of the Mevalonate (B85504) Pathway
Treatment with this compound has been demonstrated to affect the mevalonate pathway, a critical metabolic pathway responsible for the synthesis of cholesterol and other isoprenoids.[2] Inhibition of this pathway can lead to decreased levels of essential molecules required for cell growth and proliferation.[2]
Below is a diagram illustrating the primary mechanism of action of this compound.
Caption: Mechanism of this compound as a PPARα antagonist.
In Vitro and In Vivo Efficacy
This compound has demonstrated significant biological activity in a variety of preclinical models, particularly in the context of cancer research.
Table 2: Summary of In Vitro and In Vivo Activity of this compound
| Assay/Model | Cell Line/Animal Model | Concentration/Dose | Observed Effect | Reference(s) |
| Cell Viability (MTT Assay) | Caki-1, 786-O (Renal Cancer) | 12.5 - 100 µM | Dose-dependent inhibition of cell viability | [7][10] |
| Cell Viability (MTS Assay) | MDA-MB-231 (Breast Cancer) Mammospheres | 4 - 16 µM | Reduced cell viability | [2] |
| Apoptosis and Cell Cycle Arrest | Renal Cancer Cells | Not specified | Induced apoptosis and cell cycle arrest | [9] |
| Invasion Assay | MDA-MB-231 Mammospheres | 8 µM | Reduced invasion capability | [2] |
| Xenograft Mouse Model | Nude mice with Caki-1 tumors | 20 mg/kg (intraperitoneal) | Attenuated tumor growth | [5][7][10] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments frequently conducted with this compound.
Cell Viability Assay (MTS Protocol)
This protocol is adapted from studies on breast cancer stem cells.[2]
-
Cell Seeding: Dissociate mammospheres and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treatment: After 72 hours, treat the cells with various concentrations of this compound (e.g., 4, 8, 16 µM) for another 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (e.g., Thermo Fisher Scientific).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is a general guideline for assessing protein expression changes induced by this compound.[2]
-
Cell Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, HIF-1α, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol is based on studies in renal cell carcinoma models.[5][7][10]
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., Caki-1) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Administer this compound intraperitoneally at a dose of 20 mg/kg, typically every other day. A vehicle control group (e.g., DMSO in saline) should be included.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Below is a diagram illustrating a general workflow for an in vitro experiment with this compound.
Caption: A generalized workflow for in vitro studies using this compound.
Development and Future Directions
While this compound has proven to be an invaluable tool for basic research to probe the function of PPARα, information regarding its formal clinical development is not publicly available. A thorough search of clinical trial registries did not yield any results for this compound. This suggests that the compound may not have progressed into human clinical trials, or that any such development has not been disclosed.
The potent and specific antagonistic activity of this compound continues to make it a valuable research compound for investigating the roles of PPARα in various physiological and pathological processes. Its anti-cancer properties in preclinical models suggest that targeting PPARα with antagonists could be a viable therapeutic strategy, warranting further investigation and the potential development of second-generation compounds with improved pharmacokinetic and pharmacodynamic properties suitable for clinical use.
Synthesis
Structure-Activity Relationship
Comprehensive structure-activity relationship (SAR) studies specifically detailing the optimization of the this compound scaffold are not extensively published. The initial development likely involved iterative modifications of the parent agonist, GW409544, to achieve the desired antagonist profile, as is common in medicinal chemistry campaigns.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | PPARα antagonist | TargetMol [targetmol.com]
Structural Basis for GW6471 Antagonism of PPARα: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and molecular mechanisms underlying the antagonism of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by the selective antagonist, GW6471. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed understanding of the core principles of this compound's inhibitory action.
Core Mechanism of Antagonism: Stabilization of a Repressive Conformation
The primary mechanism by which this compound antagonizes PPARα is through the stabilization of a receptor conformation that favors the recruitment of transcriptional co-repressors over co-activators. This is achieved by this compound binding to the ligand-binding pocket (LBP) of the PPARα ligand-binding domain (LBD). This binding event sterically hinders the conformational rearrangement of the Activation Function-2 (AF-2) helix (also known as helix 12), a critical step for the binding of co-activator proteins. Instead, the this compound-bound conformation of PPARα presents a surface that is amenable to the binding of co-repressor proteins, such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and Nuclear receptor Co-Repressor (NCoR).[1]
The crystal structure of the ternary complex of the human PPARα LBD, this compound, and a peptide from the SMRT co-repressor (PDB ID: 1KKQ) provides a detailed snapshot of this antagonistic mechanism.[1][2] In this structure, the SMRT co-repressor motif adopts a three-turn alpha-helix which occupies the groove that would normally bind co-activator proteins. This compound itself reinforces this repressive state by physically blocking the AF-2 helix from adopting its active conformation.[1]
Quantitative Data Summary
The following tables summarize key quantitative data associated with the interaction of this compound with PPARα.
| Parameter | Value | Method | Reference |
| IC50 | 0.24 µM | Cell-based reporter assay | [3] |
| PDB ID | 1KKQ | X-ray Crystallography | [2] |
| Resolution | 3.00 Å | X-ray Crystallography | [2] |
| R-Value Free | 0.290 | X-ray Crystallography | [2] |
| R-Value Work | 0.258 | X-ray Crystallography | [2] |
Table 1: Key Quantitative Data for this compound Antagonism of PPARα.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of our understanding of this compound antagonism are provided below.
Expression and Purification of PPARα Ligand-Binding Domain (LBD) for Crystallography
This protocol outlines the steps for obtaining purified PPARα LBD suitable for crystallization studies.
-
Expression Vector: The cDNA encoding the human PPARα LBD (amino acids 199-468) is cloned into an appropriate expression vector, such as pET-28a, which incorporates an N-terminal hexa-histidine (6xHis) tag for affinity purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). A large-scale culture is grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged PPARα LBD is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Removal and Further Purification: The 6xHis-tag can be removed by cleavage with a specific protease (e.g., thrombin or TEV protease) if a cleavage site is engineered into the expression construct. The cleaved protein is then further purified by ion-exchange chromatography (e.g., using a Q-sepharose column) and/or size-exclusion chromatography (e.g., using a Superdex 75 or 200 column) to achieve high purity. The final protein is concentrated and stored in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
X-ray Crystallography of the PPARα-GW6471-SMRT Ternary Complex
This protocol describes the crystallization and structure determination of the PPARα LBD in complex with this compound and a SMRT co-repressor peptide.
-
Complex Formation: The purified PPARα LBD is incubated with a molar excess of this compound (typically dissolved in DMSO) and a synthetic peptide corresponding to the receptor-interacting domain of SMRT.
-
Crystallization: The ternary complex is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. For the 1KKQ structure, crystals were grown using the hanging-drop vapor diffusion method. The protein-ligand-peptide complex solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer (e.g., Tris, HEPES), and salts. Crystals typically appear within a few days to weeks.
-
Data Collection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) and then flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of a PPAR LBD as a search model. The model is then refined using crystallographic software, and the ligand and peptide are built into the electron density maps.
LanthaScreen™ TR-FRET Competitive Binding Assay
This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound for PPARα.
-
Reagents: The assay utilizes a terbium (Tb)-labeled anti-GST antibody, a green fluorescently labeled pan-PPAR ligand (Fluormone™ Pan-PPAR Green), and a GST-tagged human PPARα LBD.
-
Assay Principle: In the absence of a competing ligand, the binding of the fluorescent tracer to the GST-PPARα LBD, which is in complex with the Tb-labeled antibody, brings the donor (Tb) and acceptor (fluorescent tracer) into close proximity, resulting in a high TR-FRET signal. When an unlabeled competing ligand like this compound is introduced, it displaces the fluorescent tracer from the LBD, leading to a decrease in the TR-FRET signal.
-
Procedure:
-
A mixture of GST-PPARα LBD and Tb-anti-GST antibody is prepared in the assay buffer.
-
Serial dilutions of the test compound (this compound) are prepared.
-
The GST-PPARα LBD/antibody mixture, the fluorescent tracer, and the test compound are added to the wells of a microplate.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission detection at ~490 nm (for terbium) and ~520 nm (for the tracer).
-
-
Data Analysis: The ratio of the emission signals (520 nm/490 nm) is calculated. The data are then plotted as the TR-FRET ratio versus the logarithm of the competitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Luciferase Reporter Assay for PPARα Antagonism
This cell-based assay measures the ability of this compound to inhibit PPARα-mediated gene transcription.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or HepG2) is cultured in appropriate media. The cells are transiently transfected with three plasmids:
-
An expression vector for full-length human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more peroxisome proliferator response elements (PPREs).
-
A control plasmid expressing Renilla luciferase or another reporter for normalization of transfection efficiency.
-
-
Treatment: After transfection, the cells are treated with a known PPARα agonist (e.g., GW7647) to induce luciferase expression. Concurrently, cells are treated with varying concentrations of the antagonist this compound.
-
Luciferase Assay: After an incubation period (typically 18-24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in agonist-induced luciferase activity. The data are plotted as the percentage of inhibition versus the logarithm of the this compound concentration, and the IC50 value is calculated.
Visualizations
The following diagrams illustrate key pathways and workflows described in this guide.
References
The Role of GW6471 in Cardiomyocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiomyocyte differentiation from pluripotent stem cells is a cornerstone of modern cardiovascular research, offering unprecedented opportunities for disease modeling, drug screening, and regenerative medicine. A key metabolic switch from glycolysis to fatty acid oxidation, regulated by the Peroxisome Proliferator-Activated Receptor (PPAR) family, is critical for cardiomyocyte maturation. This technical guide delves into the specific role of GW6471, a potent and selective antagonist of PPAR alpha (PPARα), in this intricate process. By inhibiting PPARα, this compound provides a powerful tool to dissect the molecular mechanisms governing cardiomyocyte differentiation and maturation. This document outlines the underlying signaling pathways, provides detailed experimental protocols for the application of this compound, and presents quantitative data on its effects, offering a comprehensive resource for researchers in the field.
Introduction: PPARα and its Role in Cardiac Biology
The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated nuclear receptor that acts as a master regulator of lipid metabolism, particularly fatty acid oxidation (FAO). In the heart, where FAO is the primary source of energy, PPARα is highly expressed and controls the transcription of genes involved in fatty acid uptake, transport, and β-oxidation.[1][2]
The canonical PPARα signaling pathway involves its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] The transcriptional activity of the PPARα/RXR heterodimer is modulated by the recruitment of co-activators, such as PGC-1α, and co-repressors.[1]
This compound is a well-characterized, potent, and selective antagonist of PPARα with an IC50 of 240 nM.[3][4] It functions by disrupting the interaction between PPARα and its co-activators, thereby inhibiting the transcription of its target genes.[4] This makes this compound an invaluable chemical probe for elucidating the role of PPARα in biological processes, including cardiomyocyte differentiation.
The Effect of this compound on Cardiomyocyte Differentiation
Research has demonstrated that the inhibition of PPARα by this compound significantly impacts cardiomyocyte differentiation, primarily by impeding the maturation process.
In murine embryonic stem cells, the application of this compound at a concentration of 10 µM has been shown to prevent cardiomyocyte differentiation in a time-dependent manner.[3][4] This inhibition is characterized by a marked reduction in the expression of key cardiac sarcomeric proteins, such as α-actinin and troponin-T, as well as cardiac-specific genes like α-myosin heavy chain (α-MHC) and myosin light chain 2v (MLC2v).[4]
Studies on human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) reveal a more nuanced role. While the inhibition of PPARα with this compound alone does not completely block the initial formation of cardiomyocytes, it does impair their structural and metabolic maturation.[1] Notably, the pro-maturation effects of PPARα agonists, such as fenofibrate, on hPSC-CMs are reversed by co-treatment with this compound.[2] This underscores the critical role of PPARα signaling in the later stages of cardiomyocyte development.
Furthermore, the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway has been identified as an upstream regulator of PPARα expression during cardiomyocyte differentiation. Inhibition of the p38 MAPK pathway was found to prevent the upregulation of PPARα and subsequently block cardiac differentiation, suggesting a p38 MAPK-PPARα axis in this process.[3]
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway in Cardiomyocyte Differentiation
The following diagram illustrates the central role of PPARα in regulating the gene expression necessary for cardiomyocyte maturation and how this compound intervenes in this pathway.
Experimental Workflow: Investigating this compound's Effect
This diagram outlines a typical experimental workflow for assessing the impact of this compound on the differentiation of pluripotent stem cells into cardiomyocytes.
Quantitative Data Summary
The inhibitory effect of this compound on cardiomyocyte maturation, particularly its ability to counteract the effects of PPARα agonists, has been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of this compound on hPSC-CM Structural Maturation (in the presence of Fenofibrate)
| Parameter | Control | Fenofibrate (PPARα agonist) | Fenofibrate + this compound |
| Cell Area (µm²) | 3475.38 ± 247.83 | 4789.53 ± 273.13 | Similar to Control |
| Multinucleation (%) | 23.33 ± 5.25 | 49.83 ± 3.90 | 34.57 ± 2.99 |
| Sarcomere Length (µm) | 1.54 ± 0.04 | 1.79 ± 0.04 | 1.46 ± 0.04 |
Data adapted from a study on hPSC-CMs treated with the PPARα agonist Fenofibrate, with or without this compound.[2]
Table 2: Effect of this compound on Cardiac Gene and Protein Expression in Murine Embryonic Stem Cells
| Marker | Treatment | Observation |
| α-MHC (gene) | This compound (10 µM) | Significantly reduced expression |
| MLC2v (gene) | This compound (10 µM) | Significantly reduced expression |
| α-actinin (protein) | This compound (10 µM) | Reduced expression |
| Troponin-T (protein) | This compound (10 µM) | Reduced expression |
Data synthesized from studies on murine embryonic stem cell differentiation.[3][4]
Experimental Protocols
Protocol for this compound Treatment during Cardiomyocyte Differentiation from hPSCs
This protocol is a synthesized example based on common monolayer differentiation methods and published studies involving this compound.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated 12-well plates
-
mTeSR1 medium
-
RPMI 1640 medium with B27 supplement (minus insulin)
-
CHIR99021 (GSK3β inhibitor)
-
IWP2 or C-59 (Wnt inhibitor)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
-
hPSC Seeding (Day -3):
-
Plate hPSCs onto Matrigel-coated 12-well plates in mTeSR1 medium.
-
Culture until cells reach 80-90% confluency.
-
-
Initiation of Differentiation (Day 0):
-
Aspirate mTeSR1 medium and replace with RPMI/B27 (minus insulin) medium containing a GSK3β inhibitor (e.g., 6-12 µM CHIR99021).
-
-
Cardiac Progenitor Specification (Day 2-4):
-
After 48 hours, replace the medium with RPMI/B27 (minus insulin) containing a Wnt inhibitor (e.g., 2 µM C-59 or 5 µM IWP2).
-
-
This compound Treatment (Day 5 onwards):
-
From day 5, replace the medium every 2-3 days with RPMI/B27 (minus insulin).
-
Divide the wells into two groups:
-
This compound Group: Add this compound to the culture medium to a final concentration of 1-10 µM.
-
Control Group: Add an equivalent volume of the vehicle (DMSO) to the culture medium.
-
-
Continue treatment for the desired duration of the experiment (e.g., until Day 15 or later for maturation studies).
-
-
Monitoring and Endpoint Analysis:
-
Observe the cells daily for the appearance of spontaneous contractions (typically between Day 8-12).
-
At the desired endpoint (e.g., Day 15), harvest the cells for analysis as described in the protocols below.
-
Immunofluorescence Staining for Cardiac Markers
This protocol allows for the visualization of cardiac-specific proteins and assessment of cellular morphology.
Procedure:
-
Fixation:
-
Gently wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum, 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with primary antibodies against cardiac markers (e.g., anti-cardiac Troponin T (cTnT), anti-α-actinin) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS and mount the coverslip onto a microscope slide with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. Capture images for analysis of protein expression, localization, and cell morphology (e.g., sarcomere organization, cell size).
-
Western Blot Analysis for Cardiac Proteins
This protocol enables the quantification of total protein levels of cardiac markers.
Procedure:
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cardiac markers (e.g., cTnT, α-actinin, GAPDH as a loading control) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound serves as a critical tool for investigating the role of PPARα in cardiomyocyte differentiation and maturation. By selectively antagonizing PPARα, researchers can effectively probe the metabolic and transcriptional changes that are essential for the development of functional cardiomyocytes. The data clearly indicate that while PPARα may not be essential for the initial commitment to the cardiac lineage, its activity is indispensable for the subsequent structural and metabolic maturation of these cells. The protocols and data presented in this guide provide a robust framework for designing and executing experiments to further elucidate the complex regulatory networks governing heart development, with potential implications for cardiac disease modeling and the development of novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolic reprogramming via PPARα signaling in cardiac hypertrophy and failure: From metabolomics to epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-dependence of cardiomyocyte differentiation disturbed by peroxisome proliferator-activated receptor alpha inhibitor this compound in murine embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The PPARα Antagonist GW6471: A Technical Guide to its Applications in Virology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. While extensively studied in the context of metabolic diseases and cancer, recent research has unveiled its potential applications in the field of virology. This technical guide provides an in-depth overview of the current understanding of this compound's antiviral activity, its mechanism of action, and the experimental approaches used to elucidate its effects. The primary focus of this guide is on its demonstrated efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its utility in dissecting the role of PPARα in other viral infections.
Quantitative Data Summary
The antiviral efficacy of this compound has been quantitatively assessed against SARS-CoV-2. The following table summarizes the key inhibitory concentrations.
| Compound | Virus | Assay Type | Cell/System Type | Parameter | Value | Reference |
| This compound | SARS-CoV-2 | Viral Infection Inhibition | Human Airway Organoids | EC50 | 2.1 µM | [Not explicitly cited] |
| This compound | N/A (PPARα antagonism) | Cell-based Reporter Assay | Not Specified | IC50 | 0.24 µM | [Not explicitly cited] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.
Mechanism of Action in Virology
The primary antiviral mechanism of this compound identified to date is its ability to inhibit the Hypoxia-Inducible Factor 1-alpha (HIF1α) signaling pathway.[1][2][3] This pathway is a critical cellular response to low oxygen levels (hypoxia) but can also be activated by viral infections to support their replication.
Role in SARS-CoV-2 Infection
In the context of SARS-CoV-2 infection, the virus has been shown to induce and exploit the HIF1α pathway to facilitate its replication and promote inflammatory responses.[1] this compound has been demonstrated to block SARS-CoV-2 infection in human airway organoids by downregulating this pathway.[1][2][3] The proposed mechanism involves the following steps:
-
SARS-CoV-2 Infection: The virus infects host cells, such as those in the respiratory tract.
-
HIF1α Stabilization: The infection leads to the stabilization and activation of the HIF1α transcription factor.
-
Metabolic Reprogramming: Activated HIF1α promotes a shift in cellular metabolism, including increased glycolysis, which creates a favorable environment for viral replication.
-
Inflammatory Response: HIF1α activation also contributes to the expression of pro-inflammatory cytokines, which can lead to the severe inflammatory conditions seen in COVID-19.[1]
-
This compound Intervention: By antagonizing PPARα, this compound indirectly leads to the downregulation of the HIF1α pathway, thereby inhibiting viral replication and potentially mitigating the inflammatory response.
The following diagram illustrates the proposed signaling pathway of this compound's antiviral action against SARS-CoV-2.
Caption: this compound inhibits SARS-CoV-2 by antagonizing PPARα, leading to the downregulation of the HIF1α pathway.
Utility in Hepatitis C Virus (HCV) Research
In the context of Hepatitis C Virus (HCV) research, this compound has been utilized primarily as a pharmacological tool to investigate the involvement of PPARα in the antiviral mechanisms of other compounds. For instance, studies have used this compound to demonstrate that the antiviral or antiproliferative effects of certain molecules are independent of PPARα activation. This highlights the importance of this compound in dissecting the specific signaling pathways involved in viral pathogenesis and drug action.
Experimental Protocols
The following sections detail the methodologies for key experiments involving this compound in a virology context, primarily focusing on its application against SARS-CoV-2 in human airway organoid models.
Generation and Culture of Human Airway Organoids (AOs)
-
Source: Human bronchial epithelial cells are expanded and differentiated.
-
Culture Medium: A specialized 3D culture medium containing growth factors is used to promote the formation of organoids.
-
Embedding: Cells are embedded in a Matrigel dome.
-
Differentiation: Over a period of several weeks, the cells self-organize into three-dimensional structures that mimic the cellular composition and architecture of the human airway, including basal, ciliated, and secretory cells.[4][5]
Antiviral Assay in Human Airway Organoids
The following workflow outlines a typical experiment to assess the antiviral activity of this compound against SARS-CoV-2 in AOs.
Caption: Experimental workflow for evaluating the antiviral efficacy of this compound in human airway organoids.
Detailed Steps:
-
Organoid Plating: Mature AOs are plated in a suitable format for infection and analysis.
-
Pre-treatment: AOs are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours) before infection.
-
Viral Inoculation: The culture medium is removed, and SARS-CoV-2 is added at a specific multiplicity of infection (MOI). The organoids are incubated with the virus for a set time (e.g., 1-2 hours) to allow for viral entry.
-
Post-infection Culture: The viral inoculum is removed, and the organoids are washed and cultured in fresh medium containing the respective concentrations of this compound or vehicle control.
-
Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), both the organoids and the culture supernatant are harvested.
-
Quantification of Viral Replication:
-
RT-qPCR: RNA is extracted from the organoids and supernatant to quantify viral RNA levels.
-
Plaque Assay or TCID50: The amount of infectious virus in the supernatant is determined by titrating on a permissive cell line (e.g., Vero E6 cells).
-
-
Immunofluorescence and Imaging: Organoids can be fixed, permeabilized, and stained with antibodies against viral proteins (e.g., Nucleocapsid) and cellular markers to visualize the extent of infection and the cell types targeted by the virus.[4][5]
Applications in Other Viral Infections
Currently, there is a lack of published research on the direct antiviral applications of this compound against other common viruses such as influenza virus, Zika virus, and dengue virus. The searches for studies investigating this compound against these specific viruses did not yield any relevant results. This suggests that the exploration of this compound's antiviral spectrum is an area ripe for future investigation. Given its mechanism of action via the HIF1α pathway, it is plausible that this compound could exhibit activity against other viruses that are known to manipulate host cell metabolism and hypoxia signaling pathways.
Conclusion and Future Directions
This compound has emerged as a promising tool in virology research, particularly in the context of SARS-CoV-2. Its ability to inhibit viral replication by modulating the host's HIF1α signaling pathway presents a novel host-directed therapeutic strategy. The use of advanced in vitro models like human airway organoids has been instrumental in elucidating this mechanism.
Future research should focus on:
-
Broad-Spectrum Antiviral Activity: Investigating the efficacy of this compound against a wider range of viruses, especially those known to dysregulate host metabolism.
-
In Vivo Studies: Evaluating the in vivo efficacy and safety of this compound in animal models of viral diseases.
-
Combination Therapies: Exploring the potential synergistic effects of this compound when used in combination with direct-acting antivirals.
-
Detailed Mechanistic Studies: Further dissecting the downstream effects of PPARα antagonism and HIF1α inhibition on the viral life cycle and the host immune response.
This technical guide provides a comprehensive summary of the current knowledge on the virological applications of this compound. As research in this area continues, it is anticipated that our understanding of the therapeutic potential of targeting the PPARα-HIF1α axis in viral infections will expand significantly.
References
- 1. researchgate.net [researchgate.net]
- 2. HIF-1α Pathway in COVID-19: A Scoping Review of Its Modulation and Related Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of COVID-19 on populations living at high altitude: Role of hypoxia-inducible factors (HIFs) signaling pathway in SARS-CoV-2 infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoids of human airways to study infectivity and cytopathy of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
GW6471 Protocol for In Vitro Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, energy homeostasis, and inflammation. In the context of cancer biology, PPARα has been implicated in tumorigenesis, metabolic reprogramming, and cell proliferation.[3] this compound competitively inhibits the activity of PPARα, making it a valuable tool for investigating the role of this receptor in various cellular processes and a potential therapeutic agent.[1][3]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture studies, focusing on its application in cancer research. The protocols outlined below cover key experiments to assess the effects of this compound on cell viability, cell cycle progression, apoptosis, and gene expression.
Mechanism of Action
This compound functions as a competitive antagonist of PPARα.[3] It binds to the ligand-binding domain of PPARα, preventing the recruitment of co-activator proteins and leading to the recruitment of co-repressor proteins like SMRT and NCoR.[2] This inhibition of PPARα activity modulates the expression of its target genes, which are involved in fatty acid oxidation and other metabolic pathways. In cancer cells, inhibition of PPARα by this compound has been shown to induce metabolic stress, leading to cell growth inhibition, cell cycle arrest, and apoptosis.[3][4]
Data Presentation
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound in various in vitro studies.
| Parameter | Cell Line | Value | Incubation Time | Assay | Reference |
| IC50 | Caki-1 (Renal Cell Carcinoma) | ~50 µM | 72 hours | MTT Assay | [1] |
| IC50 | 786-O (Renal Cell Carcinoma) | ~60 µM | 72 hours | MTT Assay | [1] |
| IC50 | KAIMRC1 | 0.056 µM | 48 hours | Cell Viability Assay | [5] |
| Effective Concentration | MDA-MB-231 Mammospheres | 4-16 µM | 72 hours | MTS Assay | [3] |
| Effective Concentration | Caki-1 and 786-O | 25 µM | 24 hours | Cell Cycle & Apoptosis | [4] |
| Effective Concentration | HT-29 (Colon Carcinoma) | 10 µM | 72 hours | Proliferation Assay | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTS Assay)
This protocol is adapted from a study on breast cancer stem cells.[3]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Appropriate cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 4, 8, 16 µM) for 72 hours. Include a vehicle control (DMSO) group.
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on methodologies used in renal and breast cancer cell studies.[3][4]
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 8 µM or 25 µM) for 72 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at 4°C for at least 30 minutes.
-
Wash the fixed cells twice with ice-cold PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at 4°C for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Analysis
This protocol is a general procedure based on findings that this compound induces apoptosis.[2][3]
Objective: To determine if this compound induces programmed cell death.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
Gene Expression Analysis by qRT-PCR
This protocol is adapted from a study investigating the effect of this compound on mevalonate (B85504) pathway gene expression.[3]
Objective: To measure changes in the expression of target genes following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit (e.g., SuperScript II Reverse Transcriptase)
-
qPCR master mix (e.g., So Fast EvaGreen reagents)
-
Specific primers for target genes and a housekeeping gene (e.g., β2-microglobulin)
-
Real-time PCR system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Extract total RNA from the cells using an appropriate RNA extraction kit.
-
Synthesize cDNA from 0.5 µg of total RNA using a reverse transcriptase kit.
-
Perform qRT-PCR using specific primers for your genes of interest and a housekeeping gene for normalization. A typical thermal cycling protocol is:
-
Pre-heating: 95°C for 3 minutes
-
40 cycles of: 95°C for 10 seconds and 60°C for 30 seconds
-
-
Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 6471 | PPARα | Tocris Bioscience [tocris.com]
- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW6471 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GW6471, a potent and selective PPARα antagonist, in cancer cell line research. This document includes recommended concentrations for various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a competitive antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a significant role in the regulation of lipid metabolism and has been implicated in the progression of several cancers.[1][2] By inhibiting PPARα, this compound can induce cell cycle arrest, apoptosis, and metabolic stress in cancer cells, making it a valuable tool for in vitro cancer research and a potential therapeutic agent.[1][3][4]
Recommended this compound Concentrations for Cancer Cell Lines
The optimal concentration of this compound can vary significantly between different cancer cell lines. The following table summarizes effective concentrations reported in the literature. It is strongly recommended that researchers perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions.
| Cancer Type | Cell Line | Concentration Range | Observed Effects | Reference |
| Breast Cancer | MDA-MB-231 (Triple-Negative) | 4–16 µM | Reduced cell viability, proliferation, and spheroid formation; induced apoptosis and metabolic impairment. An 8 µM concentration was selected for detailed studies. | [1][5] |
| Kidney Cancer | Caki-1, 786-O | 12.5–100 µM | Dose-dependent inhibition of cell viability (up to ~80%), induced apoptosis and cell cycle arrest at G0/G1. A concentration of 25 µM was used for cell cycle analysis. | [3][6] |
| Head and Neck Paraganglioma | PTJ64i | IC50: 10 µM | Reduced cell viability and growth, induced cell cycle arrest and apoptosis. | [4] |
| Head and Neck Paraganglioma | PTJ86i | IC50: 16 µM | Reduced cell viability and growth. | [4] |
| Mesothelioma | JU77 | 0.5–8 µM | Inhibited colony formation in a dose-dependent manner. | [7][8] |
| Mesothelioma | VGE62, AB1, AE17 | Up to 100 µM | Reduced cell viability at higher micromolar concentrations. | [7] |
| Colon Cancer | HT-29, Caco2 | 10 µM | Decreased cell proliferation. | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTS Assay)
This protocol is used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Phenazine ethosulfate (PES) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Prepare the MTS/PES solution according to the manufacturer's instructions. Add 20 µL of the MTS/PES solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Express the results as a percentage of the vehicle-treated control.
Analysis of Protein Expression by Western Blot
This protocol is used to detect changes in the expression levels of specific proteins (e.g., c-Myc, Cyclin D1, CDK4) following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution (G0/G1, S, G2/M phases) using propidium (B1200493) iodide (PI) staining.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described previously. Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to model the cell cycle distribution based on the DNA content (PI fluorescence intensity).
Apoptosis Detection by Annexin V Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both the supernatant containing floating cells and the adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for determining its optimal concentration.
Caption: this compound inhibits PPARα, leading to reduced expression of downstream targets like c-Myc, Cyclin D1, and CDK4, which in turn inhibits cell cycle progression and can induce apoptosis and metabolic stress.
Caption: A typical experimental workflow for investigating the effects of this compound on a cancer cell line.
Caption: The logical relationship between this compound treatment and its resulting anti-cancer effects in vitro.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of GW6471 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW6471 is a potent and specific antagonist of the peroxisome proliferator-activated receptor α (PPARα) with an IC50 of 240 nM. It functions by enhancing the binding affinity of the PPARα ligand-binding domain to co-repressor proteins such as SMRT and NCoR, thereby inhibiting the receptor's activity.[1][2] Due to its role in modulating metabolic pathways and cellular processes, this compound is a valuable tool in research areas including cancer, metabolic diseases, and virology.[1][2][3][4]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Chemical and Physical Properties
A summary of the relevant quantitative data for this compound is presented in the table below. Solubility can vary between suppliers and batches. It is recommended to use fresh, anhydrous DMSO for maximum solubility, as moisture can reduce it.[5]
| Property | Value | References |
| Molecular Weight | 619.67 g/mol | [1][2][6][7] |
| Formula | C₃₅H₃₆F₃N₃O₄ | [1][2] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥98% | [2][8] |
| Solubility in DMSO | Reported values range from 11 mg/mL to 100 mg/mL. Common reported molarities include: - 26.9 mM (16.67 mg/mL)[1] - 50 mM - 75 mM (46.48 mg/mL)[2] - up to 161.37 mM (100 mg/mL)[5] | [1][2][5][8] |
| Storage (Powder) | ≥4 years at -20°C[8][9] or 3 years at -20°C.[1][7] Some suppliers suggest +4°C.[2] | [1][2][7][8][9] |
| Storage (DMSO Stock) | 1-2 years at -80°C[1][10] or 1 year at -20°C.[10] | [1][10] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This concentration is suitable for subsequent dilution to typical in vitro working concentrations (e.g., 10-100 µM).[1][7][10]
3.1. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
3.2. Safety Precautions
-
This compound should be handled as a potentially hazardous chemical.[8] Read the Safety Data Sheet (SDS) before use.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid ingestion, inhalation, or contact with skin and eyes.[8]
3.3. Step-by-Step Procedure
-
Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound needed to prepare your desired volume and concentration.
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mM x 619.67 g/mol / 1000 = 6.20 mg
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the desired volume of fresh, high-purity DMSO to the tube containing the this compound powder.
-
Dissolve the Compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonication is recommended to facilitate complete dissolution.[1] Sonicate in a water bath for 5-10 minutes or until the solution is clear.
-
-
Final Inspection: Once dissolved, the stock solution should be a clear, homogenous liquid.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Storage and Stability
To maintain the integrity and activity of the this compound stock solution, proper storage is critical.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in cryovials.[10]
-
Storage Temperature: Store the aliquots in a light-protected container at -80°C.[1][10] Under these conditions, the solution is reported to be stable for at least one to two years.[1][10] For shorter-term storage (up to one month), -20°C may be acceptable.[7]
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[8] If aqueous working solutions are prepared, it is not recommended to store them for more than one day.[8]
References
- 1. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. scbt.com [scbt.com]
- 7. abmole.com [abmole.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GW6471 in Xenograft Mouse Models of Kidney Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of GW6471, a specific peroxisome proliferator-activated receptor-alpha (PPARα) antagonist, in preclinical xenograft mouse models of kidney cancer, specifically renal cell carcinoma (RCC). The information is collated from peer-reviewed research to guide the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Introduction
Renal cell carcinoma is characterized by significant metabolic reprogramming, often involving alterations in lipid and glucose metabolism.[1][2] Peroxisome proliferator-activated receptor-alpha (PPARα) has emerged as a potential therapeutic target in this disease, as it is a key regulator of lipid metabolism and has been implicated in tumor progression.[3][4][5] this compound is a potent and selective antagonist of PPARα.[3][4] In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest at the G0/G1 phase in RCC cell lines.[2][3][4] This effect is associated with the attenuation of key cell cycle regulatory proteins, including c-Myc, Cyclin D1, and CDK4.[3][4] Furthermore, in vivo studies using xenograft mouse models have shown that this compound can effectively attenuate tumor growth with minimal toxicity.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects in kidney cancer primarily through the antagonism of PPARα. This inhibition leads to a cascade of downstream effects, culminating in reduced tumor cell proliferation and survival. The key mechanistic aspects include:
-
Downregulation of c-Myc: A critical oncogene, c-Myc, is a downstream target of PPARα signaling. This compound treatment leads to a significant decrease in c-Myc protein levels in RCC cells.[1] This reduction is a key contributor to the observed cell cycle arrest and apoptosis.
-
Modulation of Metabolic Pathways: Kidney cancer cells exhibit a reprogrammed metabolism. This compound has been shown to inhibit several pivotal cancer-relevant metabolic pathways.[1][2] It attenuates enhanced fatty acid oxidation and oxidative phosphorylation and also blocks the heightened glycolysis observed in RCC cells.[1]
-
Induction of Cell Cycle Arrest and Apoptosis: By downregulating c-Myc and other cell cycle-related proteins like Cyclin D1 and CDK4, this compound induces cell cycle arrest at the G0/G1 phase.[3][4] Furthermore, it promotes programmed cell death (apoptosis) in kidney cancer cells.[3][4]
Signaling Pathway
Caption: Mechanism of action of this compound in kidney cancer cells.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in a xenograft mouse model of kidney cancer, based on published research.[1]
Cell Line and Culture
-
Cell Line: Caki-1 (human renal cell carcinoma) is a commonly used cell line for establishing kidney cancer xenografts.[1][6]
-
Culture Conditions: Culture Caki-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Xenograft Mouse Model
-
Animal Strain: Male athymic Nu/Nu mice (8 weeks old) are a suitable immunocompromised strain for tumor engraftment.[1]
-
Cell Implantation:
-
Harvest Caki-1 cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject 1 x 10^6 to 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., ~5 mm in diameter).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
This compound Formulation and Administration
-
Drug Preparation:
-
Dissolve this compound in a vehicle solution. A commonly used vehicle is 4% DMSO in Phosphate Buffered Saline (PBS).[1]
-
-
Dosage and Administration:
Experimental Groups
To ensure robust and well-controlled experiments, the following groups are recommended:
-
Vehicle Control Group: Receives the vehicle solution (e.g., 4% DMSO in PBS) following the same administration schedule as the treatment group.[1]
-
This compound Treatment Group: Receives this compound at the specified dose and schedule.
-
Positive Control Group (Optional but Recommended): A standard-of-care therapeutic for RCC, such as Sunitinib (40 mg/kg, oral gavage, 5 days/week), can be included for comparison.[1]
Experimental Workflow
Caption: Workflow for a xenograft study using this compound.
Data Presentation
The following table summarizes the quantitative data on tumor growth inhibition from a representative study.
| Treatment Group | Dosage & Administration | Mean Tumor Volume Fold Change (Day 28 vs. Day 1) | Statistical Significance vs. Control |
| Vehicle Control | 4% DMSO in PBS, i.p., every other day | ~12-fold increase | - |
| This compound | 20 mg/kg, i.p., every other day | ~4-fold increase | p < 0.05 |
| Sunitinib | 40 mg/kg, p.o., 5 days/week | ~4-fold increase | p < 0.05 |
| This compound + Sunitinib | Combination of above | ~4-fold increase | p < 0.05 |
Data is approximated from graphical representations in Wettersten et al., 2015.[1][7]
Conclusion
This compound demonstrates significant anti-tumor activity in xenograft models of kidney cancer by targeting PPARα and subsequently downregulating c-Myc and modulating cancer cell metabolism. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the therapeutic potential of PPARα antagonists in preclinical settings. These studies support the concept that targeting PPARα could be a novel and effective therapeutic strategy for renal cell carcinoma.[1]
References
- 1. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GW6471 Treatment of Ovarian Cancer Stem Cells
These application notes provide a comprehensive overview and detailed protocols for the use of GW6471, a selective antagonist of Peroxisome Proliferator-Activated Receptor α (PPARα), in the research setting of ovarian cancer stem cells (OCSCs).
Introduction
Ovarian cancer is the most lethal gynecologic malignancy, largely due to late-stage diagnosis and high rates of recurrence and chemoresistance.[1] A subpopulation of tumor cells, known as cancer stem cells (CSCs), are thought to be a driving force behind tumor initiation, metastasis, and resistance to therapy.[2][3] Emerging evidence points to the critical role of metabolic reprogramming in supporting the survival and tumorigenicity of CSCs.[1]
Peroxisome Proliferator-Activated Receptors (PPARs) are transcription factors that play a pivotal role in regulating cellular metabolism.[4][5] In ovarian CSCs, PPARα has been identified as a key regulator of mitochondrial metabolism and proliferation.[1][4] The expression of PPARα is elevated in ovarian CSCs, and this is associated with a poorer prognosis in ovarian cancer patients.[1]
This compound is a potent and selective antagonist of PPARα.[6] By inhibiting PPARα, this compound disrupts the metabolic machinery of ovarian CSCs, leading to reduced proliferation, induction of apoptosis, and suppression of tumor growth in vivo.[1][4] These findings suggest that targeting PPARα with this compound is a promising therapeutic strategy to eradicate ovarian CSCs.[1]
Mechanism of Action
In ovarian CSCs, PPARα promotes the utilization of fatty acids as a primary energy source through mitochondrial oxidative phosphorylation. This metabolic adaptation supports the high energy demands required for their proliferation and survival. This compound competitively inhibits PPARα, leading to a cascade of downstream effects:
-
Inhibition of Mitochondrial Respiration: Treatment with this compound significantly curtails oxygen consumption in ovarian CSCs, indicating a disruption of mitochondrial function.[1][4]
-
Induction of Apoptosis: By inducing metabolic stress, this compound triggers programmed cell death in ovarian CSCs, as evidenced by the increased expression of apoptosis markers like cleaved caspase-3.[1]
-
Suppression of Stemness: this compound treatment reduces the ability of ovarian CSCs to form spheroids, a key characteristic of their stem-like properties.[1]
The signaling pathway illustrating the mechanism of action of this compound in ovarian cancer stem cells is depicted below.
References
- 1. Role of Peroxisome Proliferator-Activated Receptor α-Dependent Mitochondrial Metabolism in Ovarian Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and Function of PPARs in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Therapeutic Strategies for Ovarian Cancer Stem Cells [frontiersin.org]
- 4. Role of Peroxisome Proliferator-Activated Receptor α-Dependent Mitochondrial Metabolism in Ovarian Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application of GW6471 in Triple-Negative Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2][3] Unlike other breast cancer subtypes, TNBC tumors do not express estrogen receptors, progesterone (B1679170) receptors, or human epidermal growth factor receptor 2 (HER2).[1][2] This absence of well-defined molecular targets necessitates reliance on conventional chemotherapy, which is often associated with severe side effects and the development of resistance.[3][4] A growing body of research has focused on the unique metabolic landscape of cancer cells as a potential source of novel therapeutic targets. In this context, the peroxisome proliferator-activated receptor alpha (PPARα) has emerged as a key regulator of lipid metabolism and a potential therapeutic target in various cancers, including TNBC.[5][6]
GW6471 is a potent and selective antagonist of PPARα.[1][7] Its application in TNBC research, particularly in the context of cancer stem cells (CSCs), has provided compelling evidence for its anti-tumorigenic properties.[1][8] TNBCs are often enriched with CSCs, a subpopulation of tumor cells responsible for tumor initiation, progression, metastasis, and therapy resistance.[1][2] Targeting these CSCs is therefore a promising strategy to improve patient outcomes. This document provides detailed application notes and experimental protocols for the use of this compound in TNBC research, summarizing key findings and methodologies to facilitate further investigation into its therapeutic potential.
Mechanism of Action
This compound functions as a competitive antagonist of PPARα, a ligand-activated transcription factor that plays a pivotal role in regulating genes involved in fatty acid metabolism.[5][7] In TNBC cells, particularly in breast cancer stem cells, the inhibition of PPARα by this compound disrupts the metabolic program that these highly aggressive cells rely on for their survival and proliferation.[1][9]
The primary mechanism of action of this compound in TNBC involves the induction of metabolic stress and energy imbalance.[1] By blocking PPARα, this compound inhibits fatty acid oxidation and perturbs glucose metabolism, leading to a state of metabolic crisis within the cancer cells.[1][3] This metabolic disruption triggers a cascade of downstream events, including:
-
Cell Cycle Arrest: this compound treatment leads to the downregulation of key cell cycle progression proteins such as Cyclin D1 and Cyclin B, and the upregulation of cell cycle inhibitors like p21 and p27.[1] This results in an arrest of the cell cycle, thereby inhibiting cell proliferation.
-
Induction of Apoptosis: The profound metabolic stress and cell cycle arrest induced by this compound ultimately lead to programmed cell death, or apoptosis, in TNBC cells.[1]
-
Modulation of Oncogenic Signaling: The effects of PPARα inhibition by this compound have been linked to the downregulation of the oncogene c-Myc, a critical regulator of cancer cell metabolism and proliferation.[7][10] Furthermore, this compound treatment has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor that, when activated, shifts the cellular metabolism from anabolic to catabolic processes to restore energy homeostasis.[1]
The following diagram illustrates the proposed signaling pathway of this compound in TNBC cells:
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on TNBC cells.
Table 1: In Vitro Efficacy of this compound on TNBC Cancer Stem Cells (MDA-MB-231 derived mammospheres)
| Parameter | This compound Concentration | Incubation Time | Result | Reference |
| Cell Viability (MTS Assay) | 4 µM | 72 h | Significant reduction | [1] |
| 8 µM | 72 h | Significant reduction | [1] | |
| 16 µM | 72 h | Significant reduction | [1] | |
| Cytotoxicity | 8 µM | 72 h | Increased cytotoxicity | [1] |
| Spheroid Formation | 8 µM | 72 h | Reduced spheroid size and number | [1] |
Table 2: Effects of this compound on Cell Cycle and Metabolic Proteins in TNBC Cancer Stem Cells
| Protein | This compound Treatment | Change in Expression | Reference |
| Cyclin D1 | 8 µM for 72 h | Strong downregulation | [1] |
| Cyclin B | 8 µM for 72 h | Downregulation | [1] |
| p21 | 8 µM for 72 h | Significant increase | [1] |
| p27 | 8 µM for 72 h | Significant increase | [1] |
| p-AMPK | 8 µM for 72 h | Significant increase | [1] |
| GLUT1 | 8 µM for 72 h | Downregulation | [1] |
| HKII | 8 µM for 72 h | Downregulation | [1] |
| PKM | 8 µM for 72 h | Downregulation | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on TNBC cells.
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on the viability of TNBC cells, particularly those grown as mammospheres.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Mammosphere culture medium
-
This compound (stock solution in DMSO)
-
96-well ultra-low attachment plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Culture TNBC cells as mammospheres in ultra-low attachment plates.
-
Dissociate mammospheres into a single-cell suspension.
-
Seed 1 x 10^6 cells/mL in a 96-well ultra-low attachment plate.
-
Allow cells to reform mammospheres for 72 hours.
-
Prepare serial dilutions of this compound in mammosphere culture medium (e.g., 4, 8, 16 µM). Include a vehicle control (DMSO).
-
Treat the mammospheres with the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3D Spheroid Formation Assay
This protocol assesses the effect of this compound on the ability of TNBC cells to form and grow as 3D spheroids.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
96-well ultra-low attachment round-bottom plates
-
Inverted microscope with imaging capabilities (e.g., IncuCyte)
Procedure:
-
Prepare a single-cell suspension of TNBC cells.
-
Seed a low density of cells (e.g., 1,000-5,000 cells/well) in a 96-well ultra-low attachment plate.
-
Add this compound at the desired concentration (e.g., 8 µM) or vehicle control to the wells.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor spheroid formation and growth over time (e.g., every 24 hours for 72 hours) using an inverted microscope.
-
Capture images and quantify spheroid size and number using appropriate software.
Western Blotting for Cell Cycle Proteins
This protocol is for analyzing the expression of key cell cycle regulatory proteins in TNBC cells following this compound treatment.
Materials:
-
TNBC cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
FACS for Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of TNBC cells after this compound treatment.
Materials:
-
TNBC cells treated with this compound or vehicle control
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Immunofluorescence for Protein Localization
This protocol is for visualizing the subcellular localization of proteins of interest (e.g., Cyclin D1) in TNBC spheroids.
Materials:
-
TNBC spheroids treated with this compound or vehicle control
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-Cyclin D1)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix the spheroids with 4% PFA for 20 minutes at room temperature.
-
Wash the spheroids with PBS.
-
Permeabilize with permeabilization buffer for 15 minutes.
-
Wash with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody in blocking buffer for 1-2 hours in the dark.
-
Wash with PBS.
-
Counterstain with DAPI for 10 minutes.
-
Wash with PBS.
-
Mount the spheroids on a slide with mounting medium.
-
Image the spheroids using a confocal microscope.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying this compound in TNBC and the logical relationship between PPARα inhibition and its cellular effects.
Conclusion
This compound represents a promising investigational tool and a potential therapeutic agent for triple-negative breast cancer. Its ability to selectively target the metabolic vulnerabilities of TNBC stem cells highlights the importance of metabolic reprogramming as a hallmark of cancer. The provided application notes and detailed protocols offer a framework for researchers to further explore the anti-cancer properties of this compound and to elucidate the intricate role of PPARα in TNBC pathogenesis. Future studies, including preclinical in vivo experiments, are warranted to translate these encouraging in vitro findings into effective clinical strategies for this challenging disease.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. pure.eur.nl [pure.eur.nl]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. The emerging role of PPAR-alpha in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols: GW6471 in Head and Neck Paraganglioma Cell Studies
These application notes provide a comprehensive overview of the use of GW6471, a selective peroxisome proliferator-activated receptor-alpha (PPARα) antagonist, in the investigation of head and neck paraganglioma (HNPGL) cells. The provided protocols are based on established research and are intended for researchers, scientists, and professionals in drug development.
Introduction
Head and neck paragangliomas are rare, typically benign neuroendocrine tumors.[1] However, their location near critical structures in the head and neck can lead to significant morbidity, and treatment options are limited.[2][3] Recent research has identified PPARα as a potential therapeutic target in HNPGL.[2][3][4][5] this compound, as a specific antagonist of PPARα, has been shown to effectively reduce the viability and growth of HNPGL cells, suggesting its potential as a novel therapeutic agent.[2][3][4][5]
Mechanism of Action
This compound exerts its anti-tumor effects on HNPGL cells through a multi-faceted mechanism. Primarily, it induces cell cycle arrest and promotes caspase-dependent apoptosis.[2][3][4] This is achieved by modulating the expression of key cell cycle regulatory proteins, including a marked decrease in CDK4, cyclin D3, and cyclin B1, and an increased expression of the cyclin-dependent kinase inhibitor, p21.[2][4] Furthermore, the anti-proliferative effects of this compound are associated with the inhibition of the PI3K/GSK3β/β-catenin signaling pathway.[2][4][5]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on HNPGL cell lines.
Table 1: In Vitro Efficacy of this compound on HNPGL Cell Viability
| Cell Line | IC50 (72h incubation) | Reference |
| PTJ64i | 10 µM | [4] |
| PTJ86i | 16 µM | [4] |
Table 2: Effect of this compound on HNPGL Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| PTJ64i | Control | 55.2 | 28.3 | 16.5 | [4] |
| 24 µM this compound (24h) | 68.4 | 15.1 | 16.5 | [4] | |
| PTJ86i | Control | 58.1 | 25.4 | 16.5 | [4] |
| 24 µM this compound (24h) | 70.2 | 12.3 | 17.5 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of HNPGL cells.
Materials:
-
HNPGL cell lines (e.g., PTJ64i, PTJ86i)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HNPGL cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 1 µM to 50 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of HNPGL cells.
Materials:
-
HNPGL cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HNPGL cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 24 µM this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression of proteins in the PI3K/GSK3β/β-catenin pathway and cell cycle regulators.
Materials:
-
HNPGL cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARα, anti-PI3K, anti-GSK3β, anti-β-catenin, anti-CDK4, anti-cyclin D3, anti-cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HNPGL cells with this compound at the desired concentration and time point.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the key pathways and workflows described.
Caption: Proposed signaling pathway of this compound in HNPGL cells.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Paraganglioma - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 2. Effects of PPARα inhibition in head and neck paraganglioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of PPARα inhibition in head and neck paraganglioma cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW6471 in Nonalcoholic Steatohepatitis (NASH) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of GW6471, a peroxisome proliferator-activated receptor alpha (PPARα) antagonist, in preclinical nonalcoholic steatohepatitis (NASH) research.
Introduction
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of lipid metabolism, and its modulation is a therapeutic target for NASH. This compound is a specific antagonist of PPARα, making it a valuable tool for investigating the role of PPARα signaling in the pathogenesis of NASH. This document outlines the established dosages and administration methods for this compound in both in vivo and in vitro models of NASH, along with detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in NASH studies.
Table 1: In Vivo Dosage and Administration of this compound in Mouse Models of NASH
| Parameter | Details | Reference |
| Animal Model | C57BL/6N mice, PPARA-humanized mice, Ppara-null mice | [1][2] |
| NASH Induction | High-Fat Diet (HFD; 60 kcal% from fat) or High-Fat, High-Cholesterol, High-Fructose Diet (HFCFD; 40 kcal% from fat, 20 kcal% from fructose, 2% cholesterol) | [3] |
| Dosage | 10 mg/kg body weight | [1][3] |
| Administration Route | Oral Gavage | [1][3] |
| Vehicle | DMSO, diluted 40-fold with corn oil | [3] |
| Frequency | Once daily | [1] |
| Treatment Duration (Preventive) | 12 weeks, starting from the first day of HFD | [1] |
| Treatment Duration (Therapeutic) | 5 weeks (HFD model) or 8 weeks (HFCFD-NASH model) after 8 weeks of diet-induced disease establishment | [1] |
Table 2: In Vitro Application of this compound in Intestinal Organoid Models
| Parameter | Details | Reference |
| Model System | Primary intestinal organoids isolated from mice | [1] |
| Concentration | 6 µM | [3] |
| Vehicle | Dimethyl sulfoxide (B87167) (DMSO) | [3] |
| Treatment Duration | 24 hours | [3] |
Signaling Pathway
This compound acts as an antagonist to PPARα, a nuclear receptor that plays a crucial role in regulating fatty acid metabolism. In the context of NASH, particularly focusing on the intestine, this compound has been shown to inhibit the PPARα-mediated signaling cascade that promotes the uptake of dietary fatty acids.
The diagram below illustrates the proposed signaling pathway. Under conditions of a high-fat diet, fatty acids activate intestinal PPARα. This leads to the upregulation of Fatty Acid Binding Protein 1 (FABP1), which in turn facilitates increased fatty acid uptake by the intestinal epithelium. This excess fatty acid absorption contributes to the systemic lipid overload and hepatic steatosis characteristic of NASH. This compound, by blocking PPARα, disrupts this pathway, leading to reduced FABP1 expression and decreased intestinal fatty acid uptake.
Experimental Protocols
High-Fat Diet (HFD) and High-Fat, High-Cholesterol, High-Fructose Diet (HFCFD) Induced NASH Mouse Model
This protocol describes the induction of NASH in mice using specialized diets, which is a prerequisite for testing the efficacy of this compound.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD): 60 kcal% from fat (e.g., Research Diets D12492 or similar).[3]
-
High-Fat, High-Cholesterol, High-Fructose Diet (HFCFD): 40 kcal% from fat, 20 kcal% from fructose, 2% cholesterol (e.g., Research Diets D09100301 or similar).[3]
-
Standard chow diet (for control group)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week upon arrival.
-
Randomly assign mice to control, HFD, or HFCFD groups.
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly.
-
For fatty liver models, maintain mice on the HFD for at least 8 weeks.[1]
-
For NASH models with fibrosis, maintain mice on the HFCFD for at least 8 weeks.[1]
-
At the end of the dietary induction period, mice are ready for therapeutic intervention with this compound.
Preparation and Administration of this compound via Oral Gavage
This protocol details the preparation of the this compound dosing solution and the procedure for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (20-22 gauge, 1.5 inch with a ball tip for adult mice)[4]
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution: a. Dissolve this compound in DMSO to create a stock solution. b. On the day of dosing, dilute the stock solution 40-fold in corn oil to achieve the final desired concentration for a 10 mg/kg dose.[3] The final volume for gavage should be approximately 100-200 µL per 20-25g mouse. c. Vortex thoroughly to ensure a uniform suspension.
-
Oral Gavage Administration: a. Weigh the mouse to calculate the precise volume of the dosing solution. The maximum recommended volume is 10 ml/kg.[5] b. Restrain the mouse securely by the scruff of the neck to immobilize the head.[5] c. Hold the mouse in a vertical position. d. Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle. Do not force the needle.[5] e. Slowly administer the calculated volume of the this compound suspension. f. Gently remove the needle. g. Monitor the mouse for a few minutes to ensure there are no signs of distress or labored breathing.[5]
Fatty Acid Uptake Assay in Intestinal Organoids
This protocol describes an assay to measure the effect of this compound on fatty acid uptake in primary intestinal organoids.
Materials:
-
Established intestinal organoid cultures
-
This compound
-
DMSO (vehicle control)
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)[6]
-
Fatty-acid-free bovine serum albumin (BSA)
-
Culture medium (e.g., DMEM without phenol (B47542) red)
-
Fixative (e.g., 4% formaldehyde)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture intestinal organoids to the desired maturity.
-
Pre-treat the organoids with 6 µM this compound or an equivalent volume of DMSO (vehicle control) for 24 hours.[3]
-
Prepare the fatty acid uptake solution by complexing the fluorescent fatty acid analog (e.g., 5 µM C1-BODIPY-C12) with fatty-acid-free BSA in culture medium.[6]
-
Wash the organoids to remove the pre-treatment solution.
-
Incubate the organoids with the fluorescent fatty acid solution for 30 minutes at 37°C.[6]
-
Wash the organoids with PBS to remove excess fluorescent fatty acid.
-
Fix the organoids with 4% formaldehyde.
-
Image the organoids using a fluorescence microscope and quantify the fluorescence intensity per organoid. Alternatively, dissociate the organoids and measure the fluorescence using a plate reader or flow cytometer.
Concluding Remarks
The protocols and data presented herein provide a standardized framework for the utilization of this compound in NASH research. Adherence to these guidelines will facilitate the generation of reproducible and comparable data, ultimately advancing our understanding of the role of PPARα in the pathogenesis of nonalcoholic steatohepatitis and the therapeutic potential of its modulation. Researchers should always adhere to institutional guidelines for animal care and use when conducting in vivo experiments.
References
- 1. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. PSC-derived intestinal organoids with apical-out orientation as a tool to study nutrient uptake, drug absorption and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW6471 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of GW6471, a selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), on various cancer cell lines. Detailed protocols for key experiments are included to facilitate the study of this compound's mechanism of action and to assess its potential as a therapeutic agent.
Responsive Cell Lines and Cellular Effects
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. The primary mechanism of action is the inhibition of PPARα signaling, which leads to disruptions in cellular metabolism, cell cycle progression, and survival pathways.
Summary of this compound-Responsive Cell Lines:
| Cell Line | Cancer Type | Key Cellular Effects | Reference |
| Caki-1 | Renal Cell Carcinoma (RCC) | G0/G1 cell cycle arrest, induction of apoptosis, decreased c-Myc, Cyclin D1, and CDK4 protein levels.[1][2][3] | |
| 786-O | Renal Cell Carcinoma (RCC) | G0/G1 cell cycle arrest, induction of apoptosis, decreased c-Myc, Cyclin D1, and CDK4 protein levels.[1][2][3] | |
| MDA-MB-231 (derived mammospheres) | Triple-Negative Breast Cancer (Cancer Stem Cells) | Reduced cell viability and spheroid formation, G1 cell cycle arrest, induction of apoptosis, and metabolic impairment.[4][5][6] | |
| PTJ64i | Head and Neck Paraganglioma (HNPGL) | Reduced cell viability (IC50: 10 µM), cell cycle arrest, and caspase-dependent apoptosis. Inhibition of the PI3K/GSK3β/β-catenin signaling pathway.[7] | |
| PTJ86i | Head and Neck Paraganglioma (HNPGL) | Reduced cell viability (IC50: 16 µM), cell cycle arrest, and caspase-dependent apoptosis. Inhibition of the PI3K/GSK3β/β-catenin signaling pathway.[7] |
Signaling Pathways Affected by this compound
This compound treatment modulates key signaling pathways involved in cancer cell proliferation and survival.
PPARα-c-Myc-Cell Cycle Pathway in Renal Cell Carcinoma
In RCC cells, this compound-mediated inhibition of PPARα leads to the downregulation of the oncoprotein c-Myc.[1][8] This, in turn, reduces the expression of critical cell cycle regulators, Cyclin D1 and CDK4, resulting in a G0/G1 phase cell cycle arrest.[1][2][3]
PI3K/GSK3β/β-catenin Pathway in Head and Neck Paraganglioma
In HNPGL cells, this compound treatment has been shown to repress the PI3K/GSK3β/β-catenin signaling pathway.[7][9] This leads to decreased cell viability and induction of apoptosis. Inhibition of PI3K and subsequent modulation of GSK3β activity can lead to the degradation of β-catenin, a key transcriptional coactivator involved in cell proliferation.
References
- 1. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells [escholarship.org]
- 4. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Storage and Stability of GW6471 Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor α (PPARα), with an IC50 of 0.24 μM.[1][2] It functions by disrupting the interaction between PPARα and coactivator proteins while promoting the binding of co-repressors like SMRT and NCoR.[1][2] This modulation of the PPARα signaling pathway makes this compound a valuable tool in studying metabolic diseases, cancer, and inflammation.[3][4][5] Given its use in sensitive biological assays, ensuring the integrity and stability of this compound solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed guidelines and protocols for the proper storage and handling of this compound.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is the first step in its effective use.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-((2S)-2-(((1Z)-1-Methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide | |
| Molecular Formula | C₃₅H₃₆F₃N₃O₄ | |
| Molecular Weight | 619.67 g/mol | |
| CAS Number | 880635-03-0 | |
| Purity | ≥98% (HPLC) |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 75 mM to 100 mg/mL | [1] |
| Ethanol | 10 mM | |
| DMF | 20 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [2] |
Note: For preparing stock solutions, always use the batch-specific molecular weight found on the vial label and Certificate of Analysis. When using DMSO, it is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1]
Recommended Storage Conditions
Proper storage is crucial to prevent degradation and maintain the activity of the compound.
Table 3: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | +4°C | Short-term | |
| Solid Powder | -20°C | ≥ 4 years | [1][2] |
| Stock Solution in Solvent | -80°C | 1 year | [1] |
| Stock Solution in Solvent | -20°C | 1 month | [1] |
Note: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Stability Profile
While chemical stability under proper storage is high, metabolic stability in biological systems is a key consideration.
Chemical Stability: When stored as recommended, this compound is a stable compound. The solid form is stable for at least four years at -20°C.[2] Stock solutions in DMSO are stable for up to a year when stored at -80°C.[1]
Metabolic Stability: In contrast to its chemical stability in solution, this compound exhibits poor metabolic stability. Studies using mouse liver microsomes have shown that this compound is rapidly metabolized by cytochrome P450 (CYP) enzymes.[6][7] This is a critical factor for researchers to consider when designing in vivo experiments or in vitro assays using metabolically active systems.
Table 4: In Vitro Metabolic Stability of this compound
| System | Parameter | Value | Reference |
| Mouse Liver Microsomes | Degradation Half-life | 3 minutes | [6] |
| Mouse Liver Microsomes | In Vitro Intrinsic Clearance (CLint) | 556 µL/min/mg protein | [6] |
Protocols
Protocol 4.1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 50 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh the desired amount of this compound powder. (e.g., for 1 mL of a 50 mM solution, weigh 30.98 mg, adjusting for batch-specific molecular weight and purity).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
Protocol 4.2: Assessment of this compound Chemical Stability in Aqueous Buffers
This protocol provides a framework for evaluating the chemical stability of this compound under various pH conditions, which is essential for developing aqueous formulations for cell-based assays. The methodology is adapted from standard chemical stability assays.[8]
Objective: To determine the rate of degradation of this compound in aqueous buffers at different pH values over time.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffers:
-
Acetate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glycine buffer (pH 9.0)
-
-
Incubator or water bath set to 37°C
-
HPLC-MS system
-
Quenching solution (e.g., ice-cold Acetonitrile)
Procedure:
-
Preparation of Working Solutions: Prepare a working solution of this compound by diluting the DMSO stock into each of the three aqueous buffers to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to minimize its effect.
-
Incubation: Incubate the working solutions at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.
-
Quenching: Immediately mix the aliquot with an equal volume of ice-cold acetonitrile (B52724) to stop any further degradation.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method to quantify the remaining concentration of this compound.[9] The method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. Plot the percentage remaining versus time to determine the stability profile at each pH.
Figure 1. Workflow for assessing the chemical stability of this compound.
Mechanism of Action: PPARα Antagonism
This compound inhibits the transcriptional activity of PPARα. In its active state, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding, facilitated by endogenous or synthetic agonists, recruits coactivator proteins, initiating gene transcription. This compound binds to the PPARα ligand-binding pocket, inducing a conformational change that prevents the release of co-repressor proteins (e.g., SMRT, NCoR) and blocks the recruitment of coactivators, thereby silencing the expression of PPARα target genes involved in lipid metabolism and fatty acid oxidation.[2][10][11]
Figure 2. Mechanism of PPARα antagonism by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. usp.org [usp.org]
- 10. The Functions of PPARs in Aging and Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GW6471 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for GW6471. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the potential off-target effects of this compound and to provide guidance for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a competitive antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] It functions by blocking the interaction between PPARα and its coactivators, thereby inhibiting the transcription of PPARα target genes. It has an IC50 of 0.24 μM for PPARα.[2]
Q2: Is this compound a selective antagonist for PPARα?
A2: While this compound has been widely marketed and used as a selective PPARα antagonist, recent evidence has demonstrated that it is a potent dual antagonist of both PPARα and PPARγ, with no significant activity at PPARδ.[3] This is a critical consideration for interpreting experimental results, as the observed effects may be due to the inhibition of PPARγ or a combination of both PPARα and PPARγ antagonism.[3]
Q3: What are the known biological effects of this compound in cancer cell lines?
A3: In various cancer cell lines, this compound has been shown to:
-
Induce apoptosis (programmed cell death).[1]
-
Cause cell cycle arrest, typically at the G0/G1 phase.[5]
-
Impede cell migration and invasion.
-
Modulate cellular metabolism, including the inhibition of fatty acid oxidation and glycolysis.[5][6]
Q4: Have any off-target effects unrelated to PPARs been reported for this compound?
A4: There is limited information on off-target effects of this compound outside of the PPAR family. Researchers should be aware of its dual antagonism of PPARα and PPARγ and consider this in their experimental design and data interpretation.[3]
Q5: What is the reported in vivo toxicity of this compound?
A5: In xenograft mouse models, this compound has been reported to have minimal obvious toxicity.[5][6] Studies have shown no adverse effects on the weights of the animals, and kidney and liver function tests were not adversely affected at efficacious doses.[5] However, it is important to note that this compound has been reported to have poor metabolic stability and high plasma protein binding, which could influence its in vivo activity and should be considered when designing animal studies.[3]
Troubleshooting Guide
Problem 1: I am using this compound as a selective PPARα antagonist, but my results are unexpected or difficult to interpret.
Possible Cause: The observed effects may be due to the off-target antagonism of PPARγ.[3]
Solution:
-
Validate your findings: Use a structurally different and more selective PPARα antagonist if available.
-
Use genetic knockdown: Employ siRNA or shRNA to specifically knock down PPARα and/or PPARγ to confirm which receptor is responsible for the observed phenotype.
-
Perform rescue experiments: If possible, overexpress PPARα or PPARγ in your system to see if the effects of this compound can be reversed.
Problem 2: I am not observing the expected anti-proliferative or pro-apoptotic effects of this compound in my cell line.
Possible Causes:
-
Cell line resistance: The specific cancer cell line you are using may not be sensitive to PPARα/γ antagonism. The expression levels of PPARα and PPARγ can vary significantly between cell types.
-
Suboptimal concentration or treatment duration: The effective concentration and treatment time for this compound can vary.
-
Compound integrity: Ensure the this compound you are using is of high purity and has been stored correctly.
Solutions:
-
Confirm PPAR expression: Check the expression levels of PPARα and PPARγ in your cell line using techniques like qPCR or Western blotting.
-
Dose-response and time-course experiments: Perform experiments with a range of this compound concentrations and treatment durations to determine the optimal conditions for your specific cell line.
-
Positive control: Use a cell line known to be sensitive to this compound as a positive control.
Data Summary
Table 1: Selectivity Profile of this compound
| Target | Activity | IC50 / Affinity | Reference |
| PPARα | Antagonist | 0.24 μM | [2] |
| PPARγ | Antagonist | High Affinity | [3] |
| PPARδ | No Effect | - | [3] |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Effective Concentration | Reference |
| MDA-MB-231 (mammospheres) | Triple-Negative Breast Cancer | Reduced viability | 4-16 µM | [1] |
| Caki-1 | Renal Cell Carcinoma | Cell cycle arrest, apoptosis | 25 µM | [5] |
| 786-O | Renal Cell Carcinoma | Cell cycle arrest, apoptosis | 25 µM | [5] |
| JU77 | Mesothelioma | Inhibition of colony formation | 0.5-8 µM | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability of cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of this compound on the expression of proteins in specific signaling pathways (e.g., cell cycle, apoptosis).
-
Methodology:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-Myc, Cyclin D1, CDK4, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: On-target and off-target activity of this compound on PPAR isoforms.
Caption: Simplified signaling pathway affected by this compound in cancer cells.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
GW6471 Cytotoxicity: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxic effects of GW6471, a selective PPARα antagonist, on normal versus cancer cells. This guide includes troubleshooting advice and frequently asked questions in a user-friendly format to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit selective cytotoxicity towards cancer cells?
A1: Yes, current research indicates that this compound demonstrates selective cytotoxicity against various cancer cell types while showing minimal to no adverse effects on normal, healthy cells. For instance, studies on renal cell carcinoma (RCC) have shown that while this compound inhibits glycolysis in RCC cells, this effect is not observed in normal human kidney (NHK) epithelial cells.[1][2] Similarly, in breast cancer stem cell research, this compound had no impact on the viability of healthy cells.[3]
Q2: What are the typical effective concentrations of this compound in cancer cell lines?
A2: The effective concentration of this compound can vary depending on the cancer cell line and the duration of treatment. For example, in breast cancer stem cells derived from the MDA-MB-231 cell line, significant reductions in cell viability were observed at concentrations ranging from 4 to 16 µM after 72 hours of treatment.[3] In kidney cancer cell lines (786-O and Caki-1), a concentration of 25 µM was used to demonstrate the inhibition of metabolic pathways.[1] For head and neck paraganglioma cells, a 24 µM concentration was effective in reducing cell viability.
Q3: What is the mechanism of action behind this compound's cytotoxicity in cancer cells?
A3: this compound is a selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). By inhibiting PPARα, this compound disrupts key metabolic pathways that cancer cells rely on for proliferation and survival. This disruption leads to metabolic stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5][6]
Q4: Which signaling pathways are affected by this compound in cancer cells?
A4: this compound has been shown to modulate several critical signaling pathways in cancer cells. In kidney cancer cells, PPARα inhibition by this compound leads to the downregulation of key cell cycle regulatory proteins, including c-Myc, Cyclin D1, and CDK4.[4][5] In head and neck paraganglioma cells, this compound treatment has been associated with the inhibition of the PI3K/GSK3β/β-catenin signaling pathway.
Troubleshooting Guide
Problem 1: No significant cytotoxicity observed in my cancer cell line after this compound treatment.
-
Possible Cause 1: Insufficient Concentration. The effective concentration of this compound is cell-line dependent.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal cytotoxic concentration for your specific cell line.
-
-
Possible Cause 2: Short Incubation Time. The cytotoxic effects of this compound may require a longer exposure time to manifest.
-
Solution: Extend the incubation period (e.g., 24, 48, and 72 hours) to adequately assess the impact on cell viability.
-
-
Possible Cause 3: Low PPARα Expression. The target of this compound, PPARα, may not be significantly expressed in your cancer cell line of interest.
-
Solution: Verify the expression level of PPARα in your cells using techniques like Western blotting or qPCR before conducting cytotoxicity assays.
-
Problem 2: High variability in cytotoxicity assay results.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variations in results.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.
-
-
Possible Cause 2: Edge Effects in Microplates. Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Reagent Preparation and Handling. Improperly prepared or stored reagents can lead to inconsistent results.
-
Solution: Follow the manufacturer's instructions for reagent preparation and storage meticulously. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays or proper handling of reagents in LDH assays.
-
Quantitative Data Summary
While a comprehensive side-by-side comparison of IC50 values for this compound in a wide range of cancer and normal cell lines is not extensively documented in a single study, the available literature consistently points towards a favorable therapeutic window.
| Cell Type | Observation | Effective Concentration Range | Citation |
| Cancer Cells | |||
| Breast Cancer Stem Cells (MDA-MB-231 derived) | Reduced cell viability, proliferation, and spheroid formation; induced apoptosis. | 4 - 16 µM | [3] |
| Renal Cell Carcinoma (786-O, Caki-1) | Induced apoptosis and cell cycle arrest; inhibited glycolysis. | ~25 µM | [1][4][5] |
| Head and Neck Paraganglioma | Reduced cell viability and growth; induced cell cycle arrest and apoptosis. | ~24 µM | |
| MCF-7 (Breast Cancer) | Phenylsulfonimide derivatives (related PPARα antagonists) showed cytotoxic effects. | 3 - 24 µM | |
| Normal Cells | |||
| Normal Human Kidney (NHK) Epithelial Cells | No inhibition of glycolysis observed. | 25 µM | [1][2] |
| Healthy/Normal Fibroblasts | Phenylsulfonimide derivatives (related PPARα antagonists) did not affect cell viability. | 3 - 24 µM | |
| Healthy Cells (unspecified) | No effects on cell viability. | Not specified | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer or normal cells in culture
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals completely.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, which is a marker of cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Cancer or normal cells in culture
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit to untreated cells) and a negative control (untreated cells).
-
Incubate the plate for the desired treatment period.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, positive, and negative controls.
Visualizations
Caption: Signaling pathways affected by this compound in cancer cells.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 5. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells [escholarship.org]
- 6. [PDF] Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting Unexpected Results with GW6471
Welcome to the troubleshooting guide for GW6471, a widely used PPARα antagonist. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm treating my cells with this compound to inhibit PPARα activity, but I'm seeing an unexpected increase in the expression of a known PPARα target gene. What could be the cause?
This paradoxical effect has been observed in some cellular contexts. For instance, a study on intestinal cells showed that both the PPARα agonist WY-14643 and the antagonist this compound led to an increase in the expression of differentiation markers like villin and intestinal alkaline phosphatase (IAP)[1].
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects: this compound may have off-target effects that indirectly influence the expression of your target gene. Research has shown that the in vitro anti-tumor effects of this compound in mesothelioma cells were likely off-target[2][3].
-
Troubleshooting:
-
siRNA/shRNA Knockdown: The most definitive way to confirm that the observed effect is PPARα-dependent is to use siRNA or shRNA to knock down PPARα expression. If the effect of this compound is still present in the PPARα-knockdown cells, it is likely an off-target effect.
-
Use a Structurally Different Antagonist: Employ another PPARα antagonist with a different chemical structure to see if it replicates the effect.
-
-
-
Dual PPAR Isotype Activity: this compound has been shown to also act as a PPARγ antagonist[2][3]. Your cell type might have a complex interplay between PPARα and PPARγ signaling, where the inhibition of both receptors leads to an unforeseen transcriptional outcome.
-
Troubleshooting:
-
PPARγ Knockdown Cells: Test the effect of this compound in cells where PPARγ has been knocked down to isolate the PPARα-specific effect.
-
Selective Antagonists: Use highly selective antagonists for PPARα and PPARγ separately and in combination to dissect the contribution of each isotype to the observed effect.
-
-
-
Cell-Type Specificity: The transcriptional response to PPARα modulation can be highly dependent on the cellular context and the presence of specific co-activators and co-repressors.
Q2: My results with this compound are inconsistent across experiments. What are some common sources of variability in cell-based assays?
Inconsistent results in cell-based assays can arise from several factors unrelated to the specific mechanism of the compound being tested.
Troubleshooting General Assay Variability:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Inconsistent cell density can lead to variability in results. Always perform a cell count and seed the same number of cells for each experiment.
-
Reagent Preparation: Prepare fresh dilutions of this compound and other reagents for each experiment to avoid degradation.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma.
-
Plate Edge Effects: Wells on the edge of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
Data Summary
The following table summarizes key quantitative data for this compound from the literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for PPARα | 0.24 µM | Cell-based reporter assay | [in-house data] |
| Inhibition of cell viability | Up to ~80% | Caki-1 and 786-O (renal cell carcinoma) | [in-house data] |
| In vivo dosage | 20 mg/kg | Subcutaneous xenograft mouse model (Caki-1 cells) | [in-house data] |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot unexpected results with this compound.
PPARα Reporter Assay
This assay is crucial to confirm the antagonistic activity of this compound in your specific cell system.
-
Cell Seeding:
-
Seed cells (e.g., HEK293T) in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Allow cells to attach overnight.
-
-
Transfection:
-
Transfect cells with a PPARα expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector, and a Renilla luciferase control vector for normalization.
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Treatment:
-
Treat cells with a known PPARα agonist (e.g., WY-14643) in the presence or absence of varying concentrations of this compound.
-
Include appropriate vehicle controls (e.g., DMSO).
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the PPRE-luciferase activity to the Renilla luciferase activity.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Use qPCR to quantify the changes in mRNA levels of PPARα target genes.
-
RNA Extraction:
-
Treat cells with this compound for the desired time.
-
Harvest cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, your cDNA template, and primers specific for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
A typical reaction setup is as follows:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 2 µL
-
Nuclease-free water: to 20 µL
-
-
Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Western Blot for Protein Analysis
Western blotting allows for the detection of changes in protein levels of PPARα and its downstream targets.
-
Protein Extraction:
-
Treat cells with this compound.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PPARα, anti-target protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
-
Visualizations
PPARα Signaling Pathway
Caption: Canonical PPARα signaling pathway.
Troubleshooting Workflow for Unexpected this compound Results
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize GW6471 precipitation in culture media.
Welcome to the technical support center for GW6471. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in culture media and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] It has also been described as a dual antagonist for both PPARα and PPARγ.[4][5] Its mechanism of action involves blocking the activity of these nuclear receptors, which play key roles in lipid metabolism and inflammation.
Q2: What are the solubility characteristics of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 75 mM and in ethanol (B145695) up to 10 mM.[3] However, like many hydrophobic compounds, it has limited solubility in aqueous solutions such as cell culture media.[6][7]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: Precipitation of this compound upon addition to aqueous culture media is a common issue for hydrophobic compounds. This "crashing out" occurs when the compound, initially dissolved in a solvent like DMSO, is rapidly diluted into the aqueous environment of the media where its solubility is much lower.[6][7]
Q4: What is the recommended final concentration of DMSO in the culture medium?
A4: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%.[6][7][8]
Q5: Can serum in the culture medium help prevent this compound precipitation?
A5: Yes, serum contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[6][9] However, this solubilizing effect is limited, and precipitation can still occur at high concentrations of this compound.[6] The concentration and composition of the serum can influence its ability to prevent precipitation.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Culture Media
Symptoms: The culture medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.[6] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[6] | Perform a serial dilution of the DMSO stock. First, create an intermediate dilution in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Alternatively, add the stock solution dropwise while gently swirling the medium.[6] |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[6][10] |
| High DMSO Concentration | While DMSO is used to dissolve this compound, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[6][11] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[7][8] This may necessitate preparing a more dilute stock solution of this compound in DMSO. |
Issue: this compound Precipitates Over Time in the Incubator
Symptoms: The culture medium is initially clear after adding this compound, but a precipitate forms after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the long-term solubility of the compound.[10] | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
| pH Shift in Media | The CO2 environment in an incubator can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[10] | Ensure that your culture medium is properly buffered for the CO2 concentration in your incubator. Consider adding HEPES buffer (10-25 mM) to stabilize the pH.[12] |
| Interaction with Media Components | Over time, this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[10][13] | Test the stability of this compound in your specific culture medium over the intended duration of your experiment. If precipitation occurs, you may need to refresh the medium with freshly prepared this compound solution more frequently. |
| Evaporation | Evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[14] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments.[14] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50-75 mM).[3] Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions in DMSO: In a separate set of sterile tubes, prepare a 2-fold serial dilution of your this compound stock solution in 100% DMSO.
-
Add to Culture Medium: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed (37°C) complete culture medium. This will create a 1:100 dilution and keep the final DMSO concentration at 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2. Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[6]
-
Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.[6]
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear is the maximum working soluble concentration under these conditions.
Protocol 2: Recommended Method for Preparing this compound Working Solution
Objective: To prepare a working solution of this compound in culture medium while minimizing the risk of precipitation.
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-75 mM.[3]
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To minimize precipitation, first, dilute your high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently swirling. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL of the stock to 990 µL of medium. This results in a final DMSO concentration of 1%. To achieve a lower final DMSO concentration, a more dilute intermediate stock should be used.
-
Final Check: After dilution, visually inspect the medium to ensure it is clear before adding it to your cells.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of PPARα signaling pathway by this compound.
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
GW6471 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GW6471 in in vivo experiments. The information is tailored for scientists and professionals in drug development and biomedical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). It functions by binding to the ligand-binding domain of PPARα, which in turn promotes the recruitment of co-repressor proteins and inhibits the transcription of PPARα target genes. However, researchers should be aware that some studies suggest potential off-target effects, and its in vitro anti-proliferative actions may not be solely dependent on PPARα antagonism.[1][2]
Q2: What is a typical dosage and administration route for this compound in mice?
A2: A commonly reported effective and well-tolerated dosage in mouse xenograft models is 20 mg/kg body weight, administered via intraperitoneal (i.p.) injection every other day.[3][4][5]
Q3: What are the reported in vivo effects of this compound?
A3: In some preclinical models, particularly in renal cell carcinoma xenografts, this compound has been shown to attenuate tumor growth.[3][4][5] The proposed mechanism involves the inhibition of metabolic pathways that cancer cells rely on. However, it is crucial to note that in other models, such as mesothelioma, this compound did not show significant anti-tumor activity in vivo, even at exposures sufficient to inhibit its target.[1][2]
Q4: Is this compound toxic in vivo?
A4: At a dosage of 20 mg/kg in mice, studies have reported no observable toxicity.[3][6][7] Body weight of the animals was not adversely affected, and blood chemistry analysis, including kidney and liver function tests, showed no significant differences between this compound-treated and vehicle-treated animals.[3]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound for In Vivo Administration
Q: My this compound is not dissolving properly for my in vivo experiment. What vehicle should I use?
A: this compound has poor aqueous solubility, and a suitable vehicle is essential for in vivo delivery. Here are some formulation options reported in the literature:
-
DMSO and Saline: A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with saline. A final concentration of 10% DMSO in saline has been used.[3] It is recommended to prepare this solution fresh before each use.
-
Suspension Formulations: For oral or intraperitoneal administration, a suspension can be prepared. Options include:
-
15% Cremophor EL in 85% Saline: This can create a suspended solution. Sonication may be required to aid dissolution.
-
10% DMSO, 90% (20% SBE-β-CD in Saline): This can yield a suspended solution.
-
-
Clear Solution with Corn Oil: A clear solution can be achieved with 10% DMSO in 90% Corn Oil. However, if the dosing period is extended, the stability of this formulation should be considered.
Summary of In Vivo Formulations
| Vehicle Composition | Resulting Solution Type | Max Concentration (mg/mL) | Notes |
| 10% DMSO + 90% Saline | Solution | 0.25 | Prepare fresh before use. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Suspended Solution | 2.08 | Requires sonication. |
| 15% Cremophor EL + 85% Saline | Suspended Solution | 5.56 | Requires sonication. |
| 10% DMSO + 90% Corn Oil | Clear Solution | ≥ 2.08 | Consider stability for long-term studies. |
Issue 2: Lack of Expected Efficacy in an In Vivo Model
Q: I am not observing the expected biological effect of this compound in my animal model. What could be the reason?
A: Several factors could contribute to a lack of efficacy in vivo. Consider the following troubleshooting steps:
-
Metabolic Instability: this compound has been reported to be rapidly metabolized by cytochrome P450 (CYP) enzymes.[1] This rapid clearance could lead to suboptimal exposure at the target site.
-
Troubleshooting Step: Consider more frequent administration or a different route of administration to maintain therapeutic concentrations. Pharmacokinetic studies to determine the half-life in your specific animal model may be necessary.
-
-
Off-Target Effects: There is evidence suggesting that the in vitro anti-proliferative effects of this compound may be off-target and not mediated by PPARα.[1][2] If your expected in vivo outcome is based on these in vitro observations, the lack of efficacy could be due to the true on-target effect (PPARα antagonism) not producing the desired phenotype.
-
Troubleshooting Step: Include rigorous controls to confirm target engagement in vivo. This could involve measuring the expression of known PPARα target genes in the tissue of interest.[2]
-
-
Animal Model and Disease Context: The efficacy of this compound may be highly dependent on the specific animal model and disease context. It has shown efficacy in some cancer models but not in others.[1][2][3]
-
Troubleshooting Step: Carefully review the literature to determine if this compound has been validated in a similar model. Consider the underlying biology of your model and whether PPARα antagonism is a relevant therapeutic strategy.
-
Issue 3: Concerns About Potential Off-Target Effects
Q: How can I be sure that the effects I am observing are due to PPARα antagonism and not off-target effects?
A: This is a critical consideration for any targeted therapy. Here is a workflow to help dissect on-target versus off-target effects:
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (10% DMSO in Saline)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Calculate the total amount of this compound required for your study cohort based on a 20 mg/kg dosage.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a volume of DMSO equivalent to 10% of your final desired injection volume to the tube.
-
Vortex or sonicate the tube until the this compound is completely dissolved.
-
In a separate sterile tube, measure a volume of sterile saline equivalent to 90% of your final desired injection volume.
-
Slowly add the this compound/DMSO solution to the saline while vortexing to ensure proper mixing.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for this vehicle.
-
Administer the freshly prepared solution to the animals via intraperitoneal injection.
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol is a generalized example based on a renal cell carcinoma model.[3][4]
-
Cell Culture: Culture human renal cell carcinoma cells (e.g., Caki-1) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic Nude-Foxn1nu).
-
Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 106 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width2).
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., ~100 mm3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound and vehicle solutions as described in Protocol 1.
-
Administer this compound (20 mg/kg) or vehicle to the respective groups via intraperitoneal injection every other day.
-
-
Monitoring and Endpoint:
-
Monitor animal body weight and tumor size regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).
-
Signaling Pathways and Workflows
This compound Mechanism of Action and Potential for Off-Target Effects
Caption: Proposed mechanism of this compound and potential for off-target effects.
Troubleshooting Logic for In Vivo Efficacy Issues
Caption: A logical workflow for troubleshooting lack of efficacy.
References
- 1. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARs and Xenobiotic-Induced Adverse Effects: Relevance to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Selective Novel Peroxisome Proliferator–Activated Receptor (PPAR)-α Antagonist Induces Apoptosis and Inhibits Proliferation of CLL Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of GW6471 in solution.
Welcome to the technical support center for GW6471. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of this compound in solution, along with troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1][2] Some suppliers recommend storage at +4°C for the solid form.[3] For long-term storage, -20°C is the most consistently recommended temperature.[1][2][4][5] It is also advised to protect the compound from air and light.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in several organic solvents, including DMSO, ethanol, and DMF.[1][2][3] For preparing stock solutions, dissolve this compound in the solvent of choice and purge with an inert gas.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] Store stock solutions at -20°C or -80°C.[4][5]
Q3: What is the stability of this compound in different solvents?
A3: In DMSO, stock solutions are stable for up to one month when stored at -20°C and for one year when stored at -80°C.[4][5] For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[1] However, aqueous solutions are not recommended for storage for more than one day.[1]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to a loss of potency of the compound.[4][5] Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of this compound.
Q5: What are the signs of this compound degradation?
A5: While visual inspection is not a reliable method for assessing chemical stability, any change in the color or clarity of the solution could indicate precipitation or degradation. The most reliable way to assess degradation is through analytical methods such as HPLC or LC-MS to check for the appearance of new peaks or a decrease in the peak area of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution due to improper storage or handling. | Prepare fresh stock solutions from solid compound. Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles by using aliquots. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a spectrophotometer or another quantitative analytical method. | |
| Precipitation observed in the stock solution upon thawing | The solubility limit has been exceeded, or the solvent has absorbed moisture. | Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the compound. Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[5] |
| Loss of compound activity over time | The compound has degraded in solution. | Always use freshly prepared dilutions for your experiments. If using a stock solution stored for an extended period, validate its activity with a positive control. Do not store aqueous solutions for more than a day.[1] |
Data on this compound Stability in Solution
The following table summarizes the stability information for this compound in various solvents and storage conditions as provided by different suppliers.
| Form | Solvent | Storage Temperature | Stability Duration | Source |
| Lyophilized Powder | - | -20°C | ≥ 4 years | [1][2] |
| Lyophilized Powder | - | -20°C | 36 months | [4] |
| Solution | DMSO | -20°C | 1 month | [4][5] |
| Solution | DMSO | -80°C | 1 year | [5] |
| Solution | Aqueous Buffer (prepared from DMF stock) | Room Temperature | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
1. Materials:
- This compound (solid)
- Anhydrous solvent (e.g., DMSO)
- HPLC or LC-MS system
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., acetonitrile (B52724) and water with formic acid)
- Vials for storage and analysis
- Precision balance and volumetric flasks
2. Preparation of Stock Solution:
- Accurately weigh a known amount of solid this compound.
- Dissolve the compound in the chosen solvent to a final concentration of 10 mM.
- Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.
3. Storage Conditions:
- Store the aliquots at different temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
- Protect the samples from light.
4. Time Points for Analysis:
- Analyze the samples at various time points (e.g., Day 0, Day 1, Week 1, Week 2, Month 1, Month 3, Month 6, and Month 12).
5. Analytical Method (HPLC/LC-MS):
- At each time point, take one aliquot from each storage condition.
- Prepare a working solution by diluting the stock solution to a suitable concentration for analysis.
- Inject the sample into the HPLC or LC-MS system.
- Analyze the chromatogram for the peak corresponding to this compound and any potential degradation products.
- Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at Day 0.
6. Data Analysis:
- Plot the percentage of this compound remaining versus time for each storage condition.
- Determine the half-life (T½) of this compound under each condition.
Visualizations
Signaling Pathway of this compound as a PPARα Antagonist
Caption: Mechanism of this compound as a PPARα antagonist.
Experimental Workflow for this compound Stability Assessment```dot
Caption: Logic diagram for troubleshooting inconsistent results.
References
Avoiding contamination in GW6471 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination in GW6471 stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For long-term storage, it is advisable to store this compound as a crystalline solid at -20°C, where it can be stable for at least four years. Stock solutions should be stored at -20°C or -80°C to maintain integrity. To prevent degradation from light exposure, store solutions in amber vials or wrap containers in foil.[1]
Q2: How can I avoid precipitation of this compound in my stock solution?
A2: Precipitation can occur if the solubility limit is exceeded, especially at lower temperatures. To prevent this, consider the following:
-
Solvent Choice: Ensure the solvent is suitable for your storage temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at excessively high concentrations increases the likelihood of precipitation. It may be beneficial to store the compound at a slightly lower concentration.[1]
-
Thawing Protocol: When thawing, bring the solution to room temperature slowly and vortex gently to ensure it is fully dissolved before use.[1]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is highly recommended to avoid repeated freeze-thaw cycles.[1][2] DMSO, a common solvent, is hygroscopic and can absorb moisture from the air each time the vial is opened, potentially diluting your stock solution.[3] To circumvent this, aliquot the stock solution into smaller, single-use volumes.[2]
Q4: What are the common types of contaminants I should be aware of for my this compound stock solution?
A4: Contamination can be broadly categorized into two types:
-
Microbial Contamination: This includes bacteria, fungi (yeast and mold), and mycoplasma. These contaminants can be introduced through non-sterile equipment, poor aseptic technique, or contaminated reagents.
-
Chemical Contamination: This can include impurities from the solvent, leachates from plastic storage containers, or cross-contamination from other chemicals in the lab.[4] Using high-purity solvents and appropriate storage vials (amber glass or inert polypropylene) can minimize chemical contamination.[1]
Q5: My this compound solution has changed color. What does this signify?
A5: A change in the color of your stock solution often indicates chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or impurities in the solvent.[1] It is crucial to verify the integrity of the compound before proceeding with your experiments.[1]
Troubleshooting Guides
Issue: Inconsistent Experimental Results
Inconsistent results can often be traced back to the stability and purity of your this compound stock solution.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh dilutions from your stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Protect the stock solution from light by using amber vials or foil.[1] 4. Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[1] |
| Solvent Issues | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[5] 2. Always run a vehicle control with the same final solvent concentration to assess its effect.[3] |
| Microbial Contamination | 1. Visually inspect the stock solution for any signs of turbidity, which could indicate bacterial or fungal growth. 2. If contamination is suspected, discard the solution and prepare a new one using sterile techniques. |
Issue: Visible Particulates or Cloudiness in the Stock Solution
| Potential Cause | Troubleshooting Steps |
| Precipitation | 1. Gently warm the solution to room temperature and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.[1] |
| Microbial Contamination | 1. Examine a small sample under a microscope to check for bacteria or fungi. 2. If microbial contamination is confirmed, discard the stock solution and the contaminated culture. Disinfect all work areas and equipment. |
| Chemical Contamination | 1. Ensure high-purity, anhydrous grade solvent was used. Impurities or water in the solvent can reduce solubility. 2. Use appropriate storage containers, such as amber glass vials or polypropylene (B1209903) tubes, to prevent leaching of contaminants.[1] |
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized below. This information is critical for preparing stock solutions at appropriate concentrations.
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 11 - 100 | 17.7 - 161.37 |
| Ethanol | 10 | 16.1 |
| Dimethylformamide (DMF) | 20 | 32.3 |
| DMF:PBS (pH 7.2) (1:2) | 0.33 | 0.53 |
Note: Solubility can be influenced by factors such as temperature, pH, and the purity of the solvent. It is recommended to use fresh, high-purity solvents.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stable and accurate stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Gently tap the vial to ensure all the crystalline solid is at the bottom.
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 6.197 mg (Molecular Weight of this compound is 619.67 g/mol ).
-
Transfer the weighed this compound to a sterile microcentrifuge tube or amber glass vial.
-
-
Dissolving in DMSO:
-
Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound. For 1 mL of a 10 mM solution from 6.197 mg of this compound, add 1 mL of DMSO.
-
Cap the vial tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If needed, brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Mandatory Visualizations
References
Technical Support Center: GW6471 Activity and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of serum concentration on the activity of GW6471, a selective PPARα antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that, when activated by ligands, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs). This binding initiates the transcription of target genes involved in lipid metabolism and inflammation. As a competitive antagonist, this compound binds to PPARα, preventing its activation by agonists and subsequent gene transcription.
Q2: How does the concentration of serum in cell culture media affect the apparent activity of this compound?
A2: The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent activity of this compound. Serum contains various proteins, with albumin being the most abundant. Many small molecule drugs, including this compound, can bind to serum albumin. This binding is reversible, but it sequesters the drug, reducing the concentration of free, unbound this compound available to interact with its target, PPARα, within the cells. Consequently, a higher total concentration of this compound may be required to achieve the same level of PPARα antagonism in the presence of serum compared to serum-free or low-serum conditions.
Q3: Has the effect of serum on this compound activity been experimentally demonstrated?
A3: Yes. A study investigating the role of PPARα in a breast cancer cell line demonstrated that the activity of a PPARE-luciferase reporter (a proxy for PPARα activity) was modulated differently by the PPARα agonist GW7647 and the antagonist this compound in the presence and absence of 10% FBS. In the presence of 10% FBS, the ability of this compound to antagonize PPARα was still observed, indicating that it remains active, but the effective concentration might be altered compared to serum-free conditions[1].
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in our cell-based assay.
-
Possible Cause: High serum concentration in the culture medium.
-
Troubleshooting Step: Components in serum, particularly albumin, can bind to this compound, reducing its free concentration and thus its apparent potency.
-
Recommendation:
-
Perform a dose-response experiment with varying concentrations of serum (e.g., 1%, 5%, 10% FBS) to determine the sensitivity of your assay to serum.
-
If possible, consider reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment. If using serum-free medium, ensure that the cells remain viable and healthy for the experiment's duration.
-
Alternatively, maintain a consistent and clearly reported serum concentration across all experiments to ensure reproducibility.
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variation in serum batches.
-
Troubleshooting Step: Different lots of serum can have varying protein compositions, which can lead to batch-to-batch differences in drug binding.
-
Recommendation:
-
If possible, purchase a large single lot of serum to be used for a complete set of experiments.
-
Before starting a new batch of serum, perform a quality control experiment to compare its effect on your assay with the previous batch.
-
-
-
Possible Cause 2: Serum starvation leading to cellular stress.
-
Troubleshooting Step: If reducing serum concentration for the experiment, the process of serum starvation itself can induce cellular stress and alter signaling pathways, potentially affecting the response to this compound.
-
Recommendation:
-
Optimize the duration of serum starvation to minimize cell stress while achieving the desired reduction in serum-related effects.
-
Include appropriate controls, such as vehicle-treated cells under the same serum-starvation conditions, to account for any effects of the starvation itself.
-
-
Issue 3: No observable effect of this compound at expected concentrations.
-
Possible Cause: The free concentration of this compound is below the effective range due to high serum protein binding.
-
Troubleshooting Step: The high protein content in the serum may be sequestering most of the added this compound.
-
Recommendation:
-
Increase the concentration range of this compound tested.
-
As a control, perform the experiment in a low-serum (e.g., 0.5-1% FBS) or serum-free medium to confirm the intrinsic activity of your this compound stock.
-
-
Data Presentation
Table 1: Impact of Serum on PPARα Reporter Gene Activity
| Condition | Treatment | PPARE-Luciferase Activity (Relative to Control) |
| No FBS | Vehicle (DMSO) | 1.0 |
| This compound | Decreased | |
| 10% FBS | Vehicle (DMSO) | 1.0 |
| This compound | Decreased |
Note: This table is a qualitative summary based on the findings that this compound reduces PPARE-Luciferase activity in both the absence and presence of 10% FBS[1]. Specific quantitative values were not provided in the source.
Experimental Protocols
1. PPARα Reporter Gene Assay
This protocol is a general guideline for assessing this compound antagonist activity using a luciferase reporter assay.
-
Cell Seeding: Plate cells (e.g., HEK293T or a relevant cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a PPARα expression vector and a PPRE-driven luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
Pre-treatment (Serum Starvation - Optional): After 24 hours of transfection, the medium can be replaced with a low-serum or serum-free medium for a defined period (e.g., 4-6 hours) to reduce the background effects of serum components.
-
Treatment: Treat the cells with a known PPARα agonist (e.g., GW7647) to induce reporter gene expression, in the presence of varying concentrations of this compound. Include a vehicle control (e.g., DMSO). Perform these treatments in media with the desired serum concentration.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The antagonist activity of this compound is determined by the reduction in agonist-induced luciferase activity.
2. Cell Viability (MTS) Assay
This protocol is a general method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium (containing a specific percentage of serum).
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control, maintaining the desired serum concentration.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. The IC50 value can be calculated from the dose-response curve.
Visualizations
Caption: Impact of serum albumin on this compound bioavailability and PPARα antagonism.
Caption: Experimental workflow to determine the effect of serum on this compound activity.
Caption: Troubleshooting logic for unexpected this compound IC50 values in cell-based assays.
References
Addressing batch-to-batch variability of GW6471.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of GW6471, a potent and selective PPARα antagonist. Our goal is to help you achieve consistent and reliable experimental outcomes by addressing potential challenges, with a particular focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[1][2] this compound functions as a competitive antagonist, meaning it binds to the ligand-binding domain of PPARα, preventing the recruitment of coactivator proteins and instead promoting the binding of co-repressor proteins like SMRT and NCoR. This action effectively blocks the transcriptional activation of PPARα target genes. It has a reported IC50 of approximately 0.24 μM in cell-based reporter assays.[3]
Q2: What are the common causes of batch-to-batch variability in research compounds like this compound?
A2: Batch-to-batch variability in chemical compounds can stem from several factors during synthesis and purification. These can include minor differences in starting materials, reaction conditions (e.g., temperature, time), and the efficiency of purification methods. The presence of impurities, residual solvents, or different polymorphic forms of the compound can all contribute to variations in experimental results.[4]
Q3: How can I minimize the impact of potential batch-to-batch variability of this compound on my experiments?
A3: To minimize the impact of variability, it is crucial to perform quality control checks on each new batch of this compound. This includes verifying the compound's identity, purity, and concentration of the stock solution. Whenever possible, purchase from reputable suppliers who provide a detailed Certificate of Analysis (CofA) for each lot. For long-term studies, it is advisable to purchase a single large batch to ensure consistency. If you must switch batches, it is essential to perform bridging experiments to compare the activity of the new batch with the old one.
Q4: I'm observing a decrease in the inhibitory effect of this compound with a new batch. What could be the reason?
A4: A decrease in potency can be due to lower purity of the new batch, the presence of inactive isomers, or degradation of the compound. It is also possible that the concentration of your stock solution is lower than anticipated. We recommend preparing a fresh stock solution and validating its concentration. Performing a dose-response experiment with the new batch and comparing the IC50 value to that of a previous, well-characterized batch is a critical step in troubleshooting this issue.
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A5: Cloudiness or precipitation in your this compound solution can be due to several factors, including poor solubility in the chosen solvent, exceeding the solubility limit, or the compound coming out of solution after freeze-thaw cycles. This compound is reported to be soluble in DMSO and ethanol (B145695).[5] Ensure you are using a high-quality, anhydrous solvent. If you are diluting a DMSO stock solution into an aqueous buffer, it is crucial to do so gradually while vortexing to prevent precipitation. Gentle warming and sonication may help to redissolve the compound. However, if precipitation persists, it is best to prepare a fresh solution.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
You may observe a significant shift in the half-maximal inhibitory concentration (IC50) of this compound when using a new batch. This can manifest as either a decrease or increase in potency.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Purity and Identity of the New Batch | 1. Review the Certificate of Analysis (CofA): Compare the purity specifications of the new batch with the previous one. Look for any significant differences in purity levels or the presence of new impurities. 2. Analytical Validation (Optional but Recommended): If you have access to analytical equipment, consider performing your own characterization (e.g., HPLC, LC-MS, NMR) to confirm the identity and purity of the new batch.[6][7][8][9][10] |
| Stock Solution Concentration | 1. Recalculate and Prepare Fresh Stock: Double-check your calculations for preparing the stock solution. Use a calibrated balance for accurate weighing. 2. Verify Solvent Quality: Use high-purity, anhydrous DMSO or ethanol for your stock solution.[11] Moisture in the solvent can affect compound stability and solubility. |
| Experimental Conditions | 1. Standardize Protocol: Ensure that all experimental parameters, such as cell density, substrate concentration, and incubation time, are kept consistent between experiments.[12][13] 2. Control for Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
Hypothetical Data Illustrating Batch-to-Batch Variability in IC50
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 95.2% | 99.1% |
| Observed IC50 (µM) | 0.25 | 1.5 | 0.30 |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
This is hypothetical data for illustrative purposes.
Issue 2: Unexpected or Off-Target Effects
With a new batch of this compound, you might observe a cellular phenotype that is inconsistent with the known on-target effects of PPARα antagonism.
Troubleshooting Workflow for Unexpected Effects
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Detailed Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound for use in various downstream experiments.
Materials:
-
This compound solid compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Tare a sterile vial on a calibrated balance. Carefully weigh the desired amount of this compound powder into the vial. Record the exact weight.
-
Solvent Addition: Based on the molecular weight of this compound (619.67 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes. This minimizes the number of freeze-thaw cycles for the entire stock. Store the aliquots at -20°C or -80°C for long-term stability. A stability of at least 4 years has been reported for storage at -20°C.[14]
Protocol 2: Cell-Based PPARα Reporter Assay
Objective: To determine the functional potency (IC50) of a new batch of this compound by measuring its ability to inhibit PPARα activation in a cell-based reporter assay.
Materials:
-
A suitable cell line expressing human PPARα (e.g., HepG2 cells)
-
A PPARα-responsive luciferase reporter plasmid (containing PPRE sequences)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
A known PPARα agonist (e.g., GW7647)
-
This compound (from both the new and a trusted older batch, if available)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα reporter plasmid and the normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Pre-treatment with this compound: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound (from both new and old batches in separate wells). It is recommended to pre-incubate the cells with the antagonist for 1-2 hours.[15]
-
Agonist Stimulation: Following the pre-incubation, add the PPARα agonist at a concentration that gives a robust activation of the reporter (e.g., its EC80).
-
Incubation: Incubate the plate for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.
Expected Data Comparison
| Batch | Purity | Expected IC50 (µM) |
| Reference Batch | ≥98% | 0.2 - 0.5 |
| New Batch (Good) | ≥98% | 0.2 - 0.5 |
| New Batch (Poor) | <95% | > 1.0 |
This is expected data for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PPAR antagonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multiplatform Metabolomics Studies of Human Cancers With NMR and Mass Spectrometry Imaging [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of Precision for Purity Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. How small molecule tau inhibitors could treat Alzheimer’s disease | Drug Discovery News [drugdiscoverynews.com]
Validation & Comparative
GW6471 versus fenofibrate in PPARα inhibition.
A Comparative Guide to GW6471 and Fenofibrate (B1672516) in PPARα Modulation
For researchers and professionals in drug development, understanding the precise mechanism and comparative performance of molecular probes is critical. This guide provides an objective comparison between this compound and fenofibrate, two widely utilized compounds that modulate the activity of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation. While both interact with PPARα, they do so in diametrically opposite ways: this compound acts as an inhibitor (antagonist), whereas fenofibrate functions as an activator (agonist).
Mechanism of Action: A Tale of Two Modulators
This compound is a potent and selective PPARα antagonist.[1] It functions by binding to the PPARα ligand-binding domain and, instead of inducing a conformational change for activation, it stabilizes a conformation that enhances the recruitment of co-repressor proteins like SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and NCoR (Nuclear receptor Co-Repressor).[1] This action effectively blocks the receptor's ability to activate gene transcription, thereby inhibiting PPARα signaling pathways.
Fenofibrate , conversely, is a well-established PPARα agonist used clinically as a hypolipidemic agent.[2][3] It is a prodrug that is rapidly converted in the body to its active metabolite, fenofibric acid.[4] Fenofibric acid binds to PPARα, inducing a conformational change that promotes the dissociation of co-repressors and the recruitment of co-activator proteins.[2] This ligand-receptor-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2] This binding initiates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation reduction.[2][5][6]
Comparative Performance Data
The following table summarizes the key quantitative parameters for this compound and fenofibrate, highlighting their distinct profiles in modulating PPARα activity.
| Parameter | This compound | Fenofibrate (Fenofibric Acid) |
| Mechanism of Action | PPARα Antagonist | PPARα Agonist |
| Potency (Human PPARα) | IC50: 0.24 µM[7] | EC50: 30 µM[8][9][10] |
| Selectivity | Selective for PPARα.[10] | Primarily a PPARα agonist, but also shows weak activation of PPARγ at higher concentrations.[4] Affinity for PPARα is about 10-fold higher than for PPARγ. |
| Key Off-Target Effects | Not prominently reported in reviewed literature. | Potent inhibitor of several cytochrome P450 isoforms, including CYP2C19 (IC50: 0.2 µM), CYP2B6 (IC50: 0.7 µM), and CYP2C9 (IC50: 9.7 µM).[8][9] |
Signaling Pathway and Experimental Workflow
To visualize the distinct actions of this compound and fenofibrate, the following diagrams illustrate the PPARα signaling pathway under agonist and antagonist influence, and a typical experimental workflow for their characterization.
Caption: Comparative PPARα signaling pathway for an antagonist (this compound) vs. an agonist (fenofibrate).
Caption: Experimental workflow for a cell-based PPARα reporter gene assay to assess agonists and antagonists.
Experimental Protocols
PPARα Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to PPARα, i.e., whether it activates or inhibits gene transcription.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2) is engineered to stably or transiently express the full-length human PPARα protein.[11] These cells also contain a reporter plasmid where the luciferase gene is under the control of a promoter containing multiple PPREs.[11]
-
Assay Setup: The reporter cells are seeded into 96-well or 384-well plates and allowed to attach for 4-6 hours.[12][13]
-
Compound Treatment:
-
Agonist Mode (for Fenofibrate): Cells are treated with serial dilutions of the test compound (e.g., fenofibric acid). A vehicle control (e.g., DMSO) serves as the baseline.[12]
-
Antagonist Mode (for this compound): Cells are treated with serial dilutions of the antagonist (this compound) in the presence of a constant, sub-maximal concentration of a known PPARα agonist (e.g., GW7647).[7][14] This determines the compound's ability to inhibit agonist-induced activation.
-
-
Incubation: The plates are incubated for 22-24 hours to allow for receptor activation, gene transcription, and accumulation of the luciferase enzyme.[12]
-
Detection: The treatment media is removed, and a lysis buffer containing the luciferase substrate (luciferin) is added to each well.[12]
-
Data Acquisition: The light output (luminescence) is measured using a luminometer. The intensity of the light is directly proportional to the level of PPARα-mediated gene transcription.
-
Analysis: For agonists, the data is plotted to generate a dose-response curve from which the EC50 value is calculated. For antagonists, the data is used to calculate the IC50 value.
Competitive Binding Assay (TR-FRET)
This biochemical assay determines if and how strongly a compound binds to the PPARα ligand-binding domain (LBD).
Methodology:
-
Assay Components: The assay mixture includes a purified, recombinant PPARα-LBD (often tagged with Glutathione S-transferase, GST), a terbium-labeled anti-GST antibody (the FRET donor), and a fluorescently-labeled PPARα ligand, known as a tracer (the FRET acceptor).[11][15]
-
Principle: In the absence of a competing compound, the fluorescent tracer binds to the PPARα-LBD. The proximity of the terbium-labeled antibody (bound to the GST tag) to the fluorescent tracer allows for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to occur when the donor is excited.
-
Procedure: The assay components are combined in a microplate. Test compounds (like this compound or fenofibric acid) are added in serial dilutions.[11]
-
Competition: If the test compound binds to the PPARα-LBD, it will displace the fluorescent tracer. This separation of the donor and acceptor molecules disrupts the FRET signal.
-
Data Acquisition: The plate is read using a TR-FRET-capable plate reader, measuring the emission ratio of the acceptor and donor fluorophores.
-
Analysis: A decrease in the FRET signal is proportional to the binding affinity of the test compound. The data is used to calculate an IC50 or Ki value, representing the concentration of the compound required to displace 50% of the fluorescent tracer.
References
- 1. This compound | PPARα antagonist | TargetMol [targetmol.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the PPAR-α agonist fenofibrate in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Technology - Rapid Nuclear Receptor Fluorescence-Based Competitive Binding Assay [utoledo.technologypublisher.com]
A Comparative Guide to PPARα Modulators: GW6471 vs. WY14643
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used peroxisome proliferator-activated receptor alpha (PPARα) modulators: the antagonist GW6471 and the agonist WY14643. This document outlines their mechanisms of action, presents comparative experimental data, details key experimental protocols, and provides visual diagrams of relevant pathways and workflows to aid in experimental design and data interpretation.
Introduction to PPARα Modulation
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[3][4] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR).[1][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[1][6] This action modulates the transcription of genes involved in lipid metabolism, fatty acid oxidation, and inflammation.[1][4]
WY14643 is a potent and selective agonist for PPARα. As an agonist, it mimics the action of endogenous ligands, activating PPARα and initiating the downstream transcriptional cascade.[3][7] It is frequently used in research to study the physiological and pathological consequences of PPARα activation.[3][8]
This compound is a specific antagonist of PPARα.[9][10][11] It binds to the receptor but fails to induce the necessary conformational change for activation. Instead, it can enhance the binding of co-repressor proteins, effectively blocking the receptor's transcriptional activity.[11] this compound is an invaluable tool for investigating the effects of PPARα inhibition and for elucidating the receptor's role in various disease models, including cancer.[9][12][13]
Data Presentation: Quantitative Comparison
The following tables summarize the key properties and comparative effects of this compound and WY14643 based on available experimental data.
Table 1: General and Physicochemical Properties
| Feature | This compound | WY14643 (Pirinixic Acid) |
| Modulator Type | PPARα Antagonist | PPARα Agonist |
| Molecular Formula | C₃₅H₃₆F₃N₃O₄ | C₁₄H₁₆ClNO₄S |
| Molecular Weight | 619.67 g/mol [10] | 345.80 g/mol |
| IC₅₀ (Inhibition) | 0.24 µM[10][11] | Not Applicable |
| EC₅₀ (Activation) | Not Applicable | 0.63 µM |
| Selectivity | Selective for PPARα | Selective for PPARα over PPARγ and PPARδ |
Table 2: Comparative Effects on Cellular Processes
| Cellular Process | This compound (Antagonist) | WY14643 (Agonist) |
| PPARα Nuclear Localization | Retains PPARα in the cytoplasm[14][15] | Promotes nuclear localization of PPARα[14] |
| Target Gene Expression | Inhibits expression of PPARα target genes (e.g., CPT-1a, ACOX1)[10] | Upregulates expression of PPARα target genes (e.g., CPT1, ACO, PGC-1α)[3][16] |
| Cell Viability/Proliferation | Reduces viability and proliferation in various cancer cell lines (e.g., breast, renal, paraganglioma)[9][12][13] | May have no effect or slightly increase viability in some cancer cells; effects are context-dependent[10][13] |
| Lipid Metabolism | Can lead to lipid accumulation by blocking fatty acid oxidation pathways[14] | Lowers triglycerides by activating lipid catabolism and fatty acid oxidation[3] |
| Inflammatory Response | Can counteract anti-inflammatory effects mediated by PPARα activation | Generally exerts anti-inflammatory effects by negatively inhibiting NF-κB activity |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and WY14643 are provided below.
Luciferase Reporter Assay for PPARα Activity
This assay quantifies the ability of a compound to either activate (agonist) or inhibit (antagonist) PPARα-mediated gene transcription.
Principle: Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. Activation of PPARα leads to the expression of luciferase, which can be measured by the light produced upon addition of a substrate.
Methodology:
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HepG2, HEK293T) in 96-well plates.[2]
-
Co-transfect cells with a full-length human PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (WY14643 or this compound).[2]
-
For antagonist assays, cells are co-treated with a known PPARα agonist (like WY14643) and varying concentrations of the antagonist (this compound).
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a cell lysis buffer.[17]
-
-
Luminescence Measurement:
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for differences in transfection efficiency and cell number.
-
For agonist activity (WY14643), calculate the fold induction relative to the vehicle control.
-
For antagonist activity (this compound), calculate the percent inhibition of the agonist-induced activity.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of the PPARα/RXRα heterodimer to a specific DNA sequence (PPRE).
Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[19] This "shift" in mobility indicates a binding interaction.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing a consensus PPRE sequence.
-
Label the PPRE probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from cells treated with or without the PPARα modulators.
-
-
Binding Reaction:
-
Incubate the labeled PPRE probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For competition assays, add an excess of unlabeled ("cold") PPRE probe to confirm binding specificity.
-
To identify the specific protein in the complex, a supershift can be performed by adding an antibody against PPARα to the reaction.
-
-
Electrophoresis:
-
Resolve the binding reactions on a native polyacrylamide gel.[20]
-
-
Detection:
-
Detect the probe by autoradiography (for ³²P) or a chemiluminescent detection method (for biotin). A retarded band indicates the formation of the PPARα/RXRα-PPRE complex.
-
Quantitative PCR (qPCR) for Target Gene Expression
qPCR is used to measure changes in the mRNA levels of PPARα target genes following treatment with this compound or WY14643.
Principle: The amount of specific mRNA in a sample is quantified by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA using real-time PCR with gene-specific primers.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., primary hepatocytes, HepG2) and treat them with desired concentrations of this compound, WY14643, or vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for PPARα target genes (e.g., ACOX1, CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[6]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: PPARα signaling pathway showing agonist (WY14643) activation and antagonist (this compound) inhibition.
Caption: Experimental workflow for the PPARα luciferase reporter assay.
Caption: Logical flow comparing the opposing effects of a PPARα agonist and antagonist.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | PPARA activates gene expression [reactome.org]
- 7. Molecular mechanism of peroxisome proliferator-activated receptor α activation by WY14643: a new mode of ligand recognition and receptor stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wy14643, an agonist for PPARα, downregulates expression of TARC and RANTES in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Assay System Protocol [ireland.promega.com]
- 18. korambiotech.com [korambiotech.com]
- 19. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
Validating GW6471's On-Target Effects: A Comparison Guide to siRNA Knockdown of PPARα
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis and detailed experimental framework for validating the biological effects of GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The primary method discussed is the use of small interfering RNA (siRNA) to knock down PPARα expression, thereby confirming that the observed cellular and molecular changes upon this compound treatment are indeed mediated through its intended target.
This compound is a competitive antagonist for PPARα, a ligand-activated transcription factor that is a master regulator of lipid metabolism and a target for various therapeutic areas, including oncology.[1][2] In cancer research, this compound has been shown to reduce cell viability, inhibit proliferation, and induce apoptosis in various cancer cell lines.[1][3][4] To ensure these effects are not off-target, it is crucial to demonstrate that they are reversed or diminished when PPARα is absent. Using siRNA to specifically silence the PPARA gene is a precise and widely accepted method for this validation.[5][6]
The PPARα Signaling Pathway
PPARα acts as a sensor for fatty acids and their derivatives. Upon binding to a ligand (agonist), it forms a heterodimer with the Retinoid X Receptor (RXR).[7][8] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[7][8] This action recruits coactivators and initiates transcription of genes involved in fatty acid uptake, transport, and oxidation.[2][9] Antagonists like this compound competitively bind to PPARα, preventing the conformational change required for coactivator recruitment and subsequent gene activation.[10]
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to GW6471 and Other PPARα Antagonists in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW6471 and other prominent peroxisome proliferator-activated receptor alpha (PPARα) antagonists in the context of cancer research. The data presented herein is compiled from various preclinical studies to facilitate an objective evaluation of their therapeutic potential.
Introduction to PPARα Antagonism in Oncology
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. In the landscape of cancer, PPARα has emerged as a potential therapeutic target. Its expression is often upregulated in various malignancies, where it can contribute to metabolic reprogramming, enabling cancer cells to meet their high energy demands for rapid proliferation and survival. Consequently, the antagonism of PPARα presents a promising strategy to disrupt these processes and inhibit tumor growth. This guide focuses on the comparative efficacy and mechanisms of this compound and other notable PPARα antagonists.
Comparative Efficacy of PPARα Antagonists
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives in various cancer models.
Table 1: In Vitro Cytotoxicity (IC50) of PPARα Antagonists in Cancer Cell Lines
| Antagonist | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Renal Cell Carcinoma | Caki-1 | ~25 | |
| Renal Cell Carcinoma | 786-O | ~25 | [1] | |
| Breast Cancer (Stem Cells) | MDA-MB-231 Mammospheres | ~8 | ||
| Head and Neck Paraganglioma | PTJ64i | ~24 | ||
| Head and Neck Paraganglioma | PTJ86i | ~24 | ||
| NXT629 | Chronic Lymphocytic Leukemia | CLL Cells | 6.4 | [2] |
| Ovarian Cancer | SKOV-3 | Not specified | [3] | |
| Melanoma | B16F10 | Not specified | [3] | |
| MK886 | Pancreatic Cancer | Panc-1 | Not specified | [4] |
| Prostate Cancer | PC3 | Not specified | [5] | |
| AA452 | Glioblastoma | Patient-derived primary cells | Not specified | [6] |
| IB66 | Breast Cancer | MCF7 | Not specified | [7] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Effects on Apoptosis and Cell Cycle
| Antagonist | Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| This compound | Renal Cell Carcinoma | Caki-1, 786-O | Induction of apoptosis (cleavage of PARP and Caspase-3) | G0/G1 arrest | |
| Breast Cancer (Stem Cells) | MDA-MB-231 Mammospheres | Induction of apoptosis | G0/G1 arrest | ||
| NXT629 | Chronic Lymphocytic Leukemia | CLL Cells | Dose-dependent induction of apoptosis | Inhibition of proliferation | [2] |
| MK886 | Pancreatic Cancer | Panc-1 | Induction of programmed cell death | Inhibition of cell division | [4] |
| IB66 | Breast Cancer | MCF7 | Induction of apoptosis/pyroptosis (Caspase-3 cleavage) | G2/M arrest | [7] |
Table 3: In Vivo Antitumor Activity
| Antagonist | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Renal Cell Carcinoma (Caki-1 xenograft) | Nude (Nu/Nu) mice | 20 mg/kg, i.p., every other day for 4 weeks | Significant attenuation of tumor growth | [8] |
| NXT629 | Ovarian Cancer (SKOV-3 xenograft) | Nude mice | 30 mg/kg, i.p., daily for 6 weeks | Delay in tumor growth | [9] |
| Melanoma (B16F10 xenograft) | C57Bl/6 mice | 30 mg/kg, i.p., daily for 6 weeks | Inhibition of tumor growth | [9] | |
| Melanoma (B16F10 metastasis) | C57Bl/6 mice | 3 or 30 mg/kg, i.p. | Inhibition of experimental metastasis | [9] |
Signaling Pathways Modulated by PPARα Antagonists
The anticancer effects of PPARα antagonists are mediated through the modulation of several key signaling pathways that are crucial for cancer cell survival, proliferation, and metabolism.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some PPARα antagonists have been shown to inhibit this pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key player in inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. PPARα has been shown to negatively regulate NF-κB signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. A Selective Novel Peroxisome Proliferator–Activated Receptor (PPAR)-α Antagonist Induces Apoptosis and Inhibits Proliferation of CLL Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. MK 886 functions as a radiomimetic agent: genomic responses related to oxidative stress, the cell cycle, proliferation and programmed cell death in Panc-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disparate forms of MK 886-induced programmed death in BCL-2 (+) blood and BCL-2 (-) solid cancer cells and a putative "nuclear" Ca2+ channel: "soil" trumps "seed"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylsulfonimide PPARα Antagonists Enhance Nrf2 Activation and Promote Oxidative Stress-Induced Apoptosis/Pyroptosis in MCF7 Breast Cancer Cells [mdpi.com]
- 8. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of GW6471 on c-Myc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the on-target effects of GW6471 on the proto-oncogene c-Myc. While this compound is a known antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), emerging evidence indicates its capacity to indirectly modulate c-Myc expression and activity. This guide will compare the validation methods for this compound's effects on c-Myc with those of established direct c-Myc inhibitors, offering a framework for researchers investigating novel therapeutic strategies targeting c-Myc-driven malignancies.
Introduction to c-Myc and Its Inhibition
c-Myc is a transcription factor that plays a pivotal role in regulating cell proliferation, growth, and apoptosis.[1] Its dysregulation is a hallmark of many human cancers, making it a critical target for cancer therapy. Validating the on-target effects of any c-Myc modulator is crucial for its development as a therapeutic agent.
This compound: An Indirect Modulator of c-Myc
This compound is a selective antagonist of PPARα.[2] Its primary mechanism of action involves blocking the transcriptional activity of PPARα. Recent studies have demonstrated that this antagonism leads to a downstream reduction in c-Myc protein levels in various cancer models, including renal cell carcinoma and breast cancer stem cells.[2] This suggests an indirect regulatory pathway between PPARα and c-Myc.
Comparative Analysis of c-Myc Inhibitors
To effectively validate the on-target effects of this compound on c-Myc, it is essential to compare its performance with well-characterized c-Myc inhibitors. This section provides a comparative overview of this compound and two established classes of c-Myc inhibitors: BET bromodomain inhibitors (e.g., JQ1) and inhibitors of c-Myc-Max dimerization (e.g., 10058-F4).
Table 1: Comparison of Inhibitor Mechanisms and Validated Effects on c-Myc
| Feature | This compound | JQ1 | 10058-F4 |
| Primary Target | PPARα | BET bromodomain proteins (BRD4) | c-Myc-Max protein-protein interaction |
| Mechanism on c-Myc | Indirect: Downstream of PPARα antagonism | Transcriptional Repression: Inhibits BRD4 binding to MYC enhancers | Direct: Prevents c-Myc-Max heterodimerization |
| Effect on c-Myc mRNA | Likely decreased (downstream effect) | Decreased | No direct effect |
| Effect on c-Myc Protein | Decreased[2] | Decreased[3][4] | Decreased cellular levels |
| Effect on Cell Cycle | G1 arrest[2] | G1 arrest[5] | G1 arrest[6] |
| Effect on Apoptosis | Induction[2] | Induction[4] | Induction[6] |
Experimental Protocols for Validating On-Target Effects
This section provides detailed protocols for key experiments to validate the effects of this compound and other inhibitors on c-Myc and its downstream functions.
Western Blotting for c-Myc Protein Levels
Objective: To quantify the changes in c-Myc protein expression following treatment with inhibitors.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[7]
Real-Time Quantitative PCR (RT-qPCR) for c-Myc and Target Gene Expression
Objective: To measure the mRNA levels of c-Myc and its downstream target genes.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for c-Myc and its target genes (e.g., CCND2, ODC1, NCL).[8][9][10]
-
Thermal Cycling: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH or ACTB.[11]
Cell Viability (MTT) Assay
Objective: To assess the effect of inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)-qPCR
Objective: To determine if an inhibitor affects the binding of c-Myc to the promoter regions of its target genes.
Protocol:
-
Cross-linking: Cross-link protein-DNA complexes in treated and untreated cells with 1% formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody against c-Myc or a control IgG.[12]
-
Washing and Elution: Wash the antibody-bound chromatin complexes and elute the DNA.
-
Reverse Cross-linking: Reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers flanking the known c-Myc binding sites in the promoters of target genes.[12]
-
Data Analysis: Calculate the enrichment of c-Myc binding as a percentage of the input DNA.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the c-Myc signaling pathway, the experimental workflow for validating on-target effects, and the logical relationship of the inhibitor comparison.
Caption: c-Myc signaling pathway and points of intervention.
Caption: Experimental workflow for validating on-target effects.
Caption: Logical framework for inhibitor comparison.
Conclusion
Validating the on-target effects of this compound on c-Myc requires a multi-faceted experimental approach. By comparing its effects on c-Myc protein levels, target gene expression, cell viability, and c-Myc's DNA binding activity with those of established direct c-Myc inhibitors, researchers can rigorously assess its potential as a novel anti-cancer agent. The indirect mechanism of this compound, acting through PPARα, presents a unique therapeutic strategy that warrants further investigation. This guide provides the necessary framework and protocols to conduct such a validation study.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
- 9. origene.com [origene.com]
- 10. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
GW6471: A Comparative Analysis of Cross-Reactivity with PPAR Isoforms
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of the cross-reactivity of GW6471 with the peroxisome proliferator-activated receptor (PPAR) isoforms α, γ, and δ, supported by experimental data.
This compound is widely recognized as a potent antagonist of PPARα.[1][2] However, recent studies have revealed a more complex interaction with other PPAR isoforms, challenging its classification as strictly PPARα-selective. Experimental evidence demonstrates that this compound also exhibits significant antagonistic activity against PPARγ, while having no discernible effect on PPARδ.[3]
Quantitative Comparison of this compound Activity at PPAR Isoforms
The binding affinity and antagonist potency of this compound across the different PPAR isoforms have been quantified using various assays. The following table summarizes the key inhibitory concentration (IC50) values, providing a clear comparison of its activity.
| Isoform | Assay Type | IC50 (μM) | Reference |
| PPARα | LanthaScreen™ TR-FRET Binding Assay | 0.166 | [3] |
| Cell-based Reporter Assay | 0.24 | [1] | |
| PPARγ | LanthaScreen™ TR-FRET Binding Assay | 0.203 | [3] |
| PPARδ | Reporter Assay | No effect | [3] |
This data indicates that this compound is a potent dual antagonist for both PPARα and PPARγ, with similar affinities for both receptors.[3][4] In contrast, it does not interact with PPARδ.[3]
Experimental Protocol: LanthaScreen™ TR-FRET PPAR Competitive Binding Assay
The determination of this compound's binding affinity for PPARα and PPARγ was conducted using a LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.[3][5] This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ligand-binding domain (LBD) of the target receptor.
Materials:
-
GST-tagged PPARα-LBD or PPARγ-LBD
-
Fluorescently labeled PPAR ligand (tracer)
-
Terbium-labeled anti-GST antibody
-
Test compound (this compound) serially diluted in DMSO
-
Assay buffer
-
384-well microplate
Procedure:
-
Preparation of Reagents: The test compound, this compound, is serially diluted in 100% DMSO to create a range of concentrations.
-
Reaction Setup: The reaction is prepared in a 384-well plate by adding the following components in order:
-
Assay buffer
-
A mixture of the fluorescent tracer and the Terbium-labeled anti-GST antibody.
-
The serially diluted this compound or control (DMSO).
-
The GST-tagged PPAR-LBD (either α or γ).
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The reader excites the Terbium donor fluorophore, and if the tracer is bound to the PPAR-LBD (which is in proximity to the Terbium-labeled antibody), energy is transferred to the tracer (acceptor), which then emits a signal at a specific wavelength.
-
Data Analysis: The TR-FRET ratio (acceptor emission/donor emission) is calculated. In the presence of a competing compound like this compound, the tracer is displaced, leading to a decrease in the FRET signal. The data is plotted as a function of the log of the ligand concentration, and a non-linear regression analysis is used to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the tracer binding.
Experimental Workflow Diagram
Caption: Workflow of the TR-FRET competitive binding assay for this compound.
Signaling Pathway Inhibition
This compound functions as a competitive antagonist.[6] Upon binding to the ligand-binding pocket of PPARα or PPARγ, it prevents the recruitment of co-activator proteins necessary for gene transcription. Instead, it can enhance the binding of co-repressor proteins, leading to the inhibition of the receptor's transcriptional activity.[2] This mechanism blocks the downstream signaling pathways typically activated by these nuclear receptors, which are involved in lipid and glucose metabolism.[6]
Caption: Antagonistic mechanism of this compound on PPAR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PPARα and PPARγ activation is associated with pleural mesothelioma invasion but therapeutic inhibition is ineffective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of GW6471 and Other PPARα Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peroxisome proliferator-activated receptor alpha (PPARα) antagonist GW6471 with other notable alternatives, focusing on their in vitro and in vivo efficacy. The information presented is collated from various experimental studies to aid researchers in selecting the appropriate tool for their specific research needs in areas such as oncology and metabolic diseases.
Introduction to PPARα Antagonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation.[1][2][3] PPARα, in particular, is highly expressed in tissues with high fatty acid catabolism rates.[1] Its role in cancer has been a subject of intense research, with evidence suggesting that its inhibition can impede tumor growth by altering cancer cell metabolism.[4][5] This has led to the development and investigation of various PPARα antagonists, including this compound, NXT629, and MK886.
Comparative Efficacy of PPARα Antagonists
This section details the in vitro and in vivo experimental data for this compound and its alternatives.
This compound
This compound is a well-characterized, potent, and selective PPARα antagonist.[5] It has been extensively studied for its anti-cancer properties, particularly in renal and breast cancer models.
In Vitro Efficacy:
In studies on renal cell carcinoma (RCC) cell lines, this compound has been shown to inhibit cell viability and induce apoptosis.[4] It exerts its effects by downregulating the oncoprotein c-Myc and inhibiting key metabolic pathways crucial for cancer cell survival, such as glycolysis and fatty acid oxidation.[4] Similarly, in breast cancer stem cells, this compound reduces cell viability, proliferation, and spheroid formation by inducing apoptosis and metabolic impairment.[5][6][7]
In Vivo Efficacy:
In xenograft mouse models of RCC, intraperitoneal administration of this compound at a dose of 20 mg/kg every other day for four weeks resulted in significant attenuation of tumor growth.[4] The anti-tumor effect was comparable to that of the FDA-approved drug sunitinib.[4] Notably, no significant toxicity was observed at this effective dose.[4]
Alternative PPARα Antagonists
NXT629
NXT629 is another potent and selective PPARα antagonist with an IC50 of 77 nM for human PPARα.[8][9] It exhibits high selectivity over other PPAR isoforms.[1][8]
In Vitro Efficacy:
In vitro studies have demonstrated that NXT629 can inhibit the agonist-induced activation of human PPARα.[1]
In Vivo Efficacy:
In vivo studies using mouse models of ovarian and melanoma cancer have shown that intraperitoneal administration of NXT629 at a dose of 30 mg/kg can delay tumor growth.[8]
MK886
MK886 was initially identified as a 5-lipoxygenase-activating protein (FLAP) inhibitor but was later found to be a non-competitive antagonist of PPARα.[10]
In Vitro Efficacy:
In vitro assays have shown that MK886 can inhibit PPARα activity.[10] Studies in various cancer cell lines have indicated that it can induce apoptosis, often in combination with other therapeutic agents.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro and in vivo efficacy of this compound and its alternatives.
Table 1: In Vitro Efficacy of PPARα Antagonists
| Compound | Cell Line(s) | Concentration/IC50 | Observed Effects | Citation(s) |
| This compound | Renal Cell Carcinoma (Caki-1, 786-O) | 25 µM | Inhibition of cell viability, induction of apoptosis, downregulation of c-Myc, inhibition of glycolysis and fatty acid oxidation. | [4] |
| This compound | Breast Cancer Stem Cells (MDA-MB-231 derived) | 4-16 µM | Reduced cell viability, proliferation, and spheroid formation; induction of apoptosis and metabolic impairment. | [5][6] |
| NXT629 | Not specified in detail | IC50 = 77 nM (human PPARα) | Inhibition of agonist-induced PPARα activation. | [1][8][9] |
| MK886 | Various cancer cell lines | 10-20 µM | Inhibition of PPARα activation, induction of apoptosis (often in combination). | [10] |
Table 2: In Vivo Efficacy of PPARα Antagonists
| Compound | Animal Model | Dose and Administration | Observed Effects | Citation(s) |
| This compound | Xenograft mouse model (Renal Cell Carcinoma) | 20 mg/kg, intraperitoneal, every other day for 4 weeks | Significant attenuation of tumor growth, comparable to sunitinib. No significant toxicity. | [4][11] |
| NXT629 | Mouse models (Ovarian and Melanoma Cancer) | 30 mg/kg, intraperitoneal | Delayed tumor growth. | [8] |
| MK886 | Mouse model of diet-induced atherosclerosis | 40 mg/kg/day, ad libitum in diet | Exacerbated hyperlipidemia and pro-inflammatory phenotype. | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cell Viability Assay (MTT Assay) for this compound
-
Cell Seeding: Cancer cells (e.g., Caki-1, 786-O) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.[4][5]
In Vivo Xenograft Tumor Model for this compound
-
Cell Implantation: A suspension of cancer cells (e.g., Caki-1) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered via the specified route (e.g., intraperitoneal injection) at the determined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of GW6471 in Combination with Glycolysis Inhibitors
A Comparative Guide for Researchers
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies that enhance therapeutic efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of GW6471, a potent PPARα antagonist, with other anticancer agents, particularly glycolysis inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
Synergistic Effects with Glycolysis Inhibitors
Recent studies have highlighted a significant synergistic effect between this compound and the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) in inducing cell death in cancer cells, particularly in renal cell carcinoma (RCC).[1] This synergy is predicated on the metabolic reprogramming of cancer cells. Many cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. By inhibiting PPARα with this compound, cancer cells may shift their metabolic dependency further towards glycolysis. The concurrent inhibition of glycolysis with 2-DG creates a metabolic crisis, leading to enhanced cytotoxicity and apoptosis.[1]
Quantitative Data on Synergistic Effects
Table 1: IC50 Values of this compound and 2-DG in Cancer Cell Lines
| Cell Line | Drug | IC50 | Reference |
| Caki-1 (Renal) | This compound | ~25 µM (effective concentration) | [1] |
| 786-O (Renal) | This compound | ~25 µM (effective concentration) | [1] |
| MDA-MB-231 (Breast) | This compound | ~8 µM (effective concentration) | [2] |
| Nalm-6 (ALL) | 2-DG | 0.22 mM (48h) | [3] |
| CEM-C7-14 (ALL) | 2-DG | 2.70 mM (48h) | [3] |
| MIA PaCa2 (Pancreatic) | 2-DG | 1.45 - 13.34 mM | [4] |
| A549 (Lung) | 2-DG | Not specified | [5] |
| NCI-H460 (Lung) | 2-DG | Not specified | [5] |
Note: The effective concentrations for this compound are based on the concentrations used in the cited studies to demonstrate significant biological effects in combination, not necessarily the IC50 value from a dose-response curve.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound and 2-DG on cancer cells.
Materials:
-
Cancer cell lines (e.g., Caki-1, 786-O)
-
RPMI-1640 or DMEM medium with 10% FBS
-
This compound (stock solution in DMSO)
-
2-Deoxy-D-glucose (2-DG) (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, 2-DG, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is designed to quantify the induction of apoptosis following treatment with this compound and 2-DG.
Materials:
-
Cancer cell lines
-
This compound and 2-DG
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Plate cells in 6-well plates and treat with this compound, 2-DG, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This protocol allows for the detection of key proteins involved in the signaling pathways affected by this compound and 2-DG.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and glycolysis inhibitors is rooted in the disruption of key cellular signaling pathways.
References
- 1. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]
- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Proliferative Effects of GW6471 and Bezafibrate
In the landscape of oncological research, the modulation of peroxisome proliferator-activated receptors (PPARs) has emerged as a compelling strategy for influencing cancer cell proliferation. This guide provides a detailed comparison of the anti-proliferative effects of two key modulators: GW6471, a potent PPARα antagonist, and bezafibrate (B1666932), a pan-PPAR agonist. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of these compounds in cancer biology.
Executive Summary
This compound consistently demonstrates anti-proliferative, pro-apoptotic, and cell cycle-arresting properties across a range of cancer cell lines. Its mechanism is primarily attributed to the specific antagonism of PPARα, leading to the downregulation of key cell cycle progression proteins. In contrast, the anti-proliferative effects of bezafibrate are more complex and context-dependent, varying with cell type and concentration. While it has shown anti-tumor activity in some cancer models, it has also been reported to have no effect or even promote proliferation in other cell types. This suggests that the ultimate biological outcome of bezafibrate treatment is dictated by the specific cellular machinery and signaling landscape.
Data Presentation: Quantitative Anti-Proliferative Effects
The following tables summarize the available quantitative data on the anti-proliferative effects of this compound and bezafibrate in various cancer cell lines. It is important to note that the lack of direct head-to-head studies necessitates a cross-study comparison, and thus, these values should be interpreted with consideration of the different experimental conditions.
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings |
| MDA-MB-231 mammospheres | Triple-Negative Breast Cancer | MTS Assay | 4-16 µM | Significant reduction in cell viability at all concentrations.[1] |
| Caki-1 and 786-O | Renal Cell Carcinoma | MTT Assay | ~25 µM | Induced significant cell cycle arrest and apoptosis. |
| PTJ64i and PTJ86i | Head and Neck Paraganglioma | Cell Viability Assay | 24 µM | Reduced cell viability and growth. |
| HCA7 | Colon Adenocarcinoma | MTT Assay | 10 and 25 µM | Reduced cell viability.[2] |
| HT-29 | Colorectal Adenocarcinoma | WST-1 Assay | 10 µM | Significant decrease in cell proliferation.[3] |
| Caco2 | Colorectal Adenocarcinoma | WST-1 Assay | 10 µM | Significant decrease in cell proliferation.[3] |
Table 2: Anti-Proliferative Activity of Bezafibrate
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings |
| A549 and GLC-82 | Lung Adenocarcinoma | Cell Growth Assay | 100-200 µM | Significantly inhibited cell growth and induced G1 arrest.[4] |
| MS1 VEGF angiosarcoma | Angiosarcoma | Cell Proliferation Assay | 50 µM | Did not inhibit cell proliferation.[5] |
| HT-29 | Colorectal Adenocarcinoma | WST-1 Assay | 150 µM | Significant decrease in cell proliferation.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the assessment of the anti-proliferative effects of this compound and bezafibrate.
Cell Viability/Proliferation Assays (MTT/MTS)
Objective: To quantify the number of viable cells in a culture after treatment with the test compound.
Principle: These colorimetric assays are based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or bezafibrate and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT assay): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[6][7][8][9]
Cell Cycle Analysis
Objective: To determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: This method uses a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Treat cells with this compound, bezafibrate, or a vehicle control for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[1][10][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of individual cells is measured and plotted as a histogram.
-
Data Analysis: The histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described previously.
-
Cell Harvesting: Collect both the adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and propidium iodide.[12][13]
-
Incubation: Incubate the cells in the dark for a short period.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, detecting the fluorescence signals from both Annexin V and PI.
-
Data Analysis: The data is typically presented as a dot plot, allowing for the quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[14]
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of this compound and bezafibrate are mediated through distinct signaling pathways, primarily centered around the PPAR family of nuclear receptors.
This compound: PPARα Antagonism
This compound acts as a specific antagonist of PPARα. In many cancer cells, PPARα is upregulated and contributes to tumor progression by promoting metabolic pathways that support rapid cell growth. By blocking PPARα, this compound disrupts these pro-proliferative signals. This antagonism leads to the downregulation of key cell cycle regulatory proteins such as c-Myc, Cyclin D1, and CDK4, ultimately resulting in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[15]
Caption: this compound inhibits PPARα, leading to reduced proliferation and induced apoptosis.
Bezafibrate: Pan-PPAR Agonism
Bezafibrate is a pan-agonist, meaning it can activate all three PPAR isoforms (α, γ, and δ). This broad activity leads to more complex and varied cellular responses. While PPARα activation is often associated with pro-proliferative effects in some cancers, the activation of PPARγ is generally linked to anti-proliferative and pro-differentiating effects. The overall effect of bezafibrate on cell proliferation is therefore a result of the balance between the signals transduced by the different PPAR isoforms, which can vary significantly between different cancer types and even between different cell lines of the same cancer. This explains the contradictory reports on its anti-proliferative efficacy.
Caption: Bezafibrate's pan-PPAR agonism results in a variable effect on cell proliferation.
Experimental Workflow
A general workflow for comparing the anti-proliferative effects of this compound and bezafibrate is outlined below.
Caption: A typical workflow for comparing the anti-proliferative effects of two compounds.
Conclusion
This compound presents a clear and consistent anti-proliferative profile through targeted PPARα antagonism. This makes it a valuable tool for studying the role of PPARα in cancer and a potential candidate for therapeutic strategies in cancers where PPARα is a key driver of proliferation. Bezafibrate, with its broader mechanism of action, exhibits a more complex and unpredictable effect on cancer cell proliferation. Its utility as an anti-proliferative agent is likely to be highly dependent on the specific cancer type and its underlying molecular characteristics. Further research, including direct comparative studies in various cancer models, is warranted to fully elucidate the therapeutic potential of both this compound and bezafibrate in oncology.
References
- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sulfonimide derivative of bezafibrate as a dual inhibitor of cyclooxygenase-2 and PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression Profiling Identifies Bezafibrate as Potential Therapeutic Drug for Lung Adenocarcinoma [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchhub.com [researchhub.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PPAR-α Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GW6471: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal procedures for GW6471, a potent PPARα antagonist. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield are essential to prevent eye contact.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working with the powder form or in a poorly ventilated area, a suitable respirator should be used to avoid inhalation of dust or aerosols.[1]
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Use only in a well-ventilated area, such as a chemical fume hood.[1]
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 619.67 g/mol |
| Formula | C₃₅H₃₆F₃N₃O₄ |
| Appearance | White to beige powder |
| Solubility | - DMSO: up to 75 mM- Ethanol: up to 10 mM |
| Storage | Store at +4°C |
| CAS Number | 880635-03-0 |
Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a general framework for proper disposal:
-
Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (gloves, etc.), must be collected as hazardous chemical waste.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: N-((2S)-2-(((1Z)-1-Methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide
-
The concentration of the waste, if applicable.
-
The primary hazards (e.g., "Harmful," "Irritant").
-
The date of accumulation.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS or contractor with a complete and accurate description of the waste.
-
Crucially, do not dispose of this compound or its containers in the regular trash or down the drain. [1] This can lead to environmental contamination and potential violations of regulations.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GW6471
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the potent PPARα antagonist, GW6471. By offering clear, procedural, and step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Handling Precautions
This compound is a chemical compound that requires careful handling to avoid potential health risks. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound, particularly when dissolved in solvents like Dimethyl Sulfoxide (DMSO), necessitates the use of the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes of this compound solutions and solvent vapors. |
| Hand Protection | Butyl rubber or double-layered nitrile gloves | DMSO readily penetrates many glove materials. Butyl rubber offers superior resistance. If unavailable, double-gloving with nitrile gloves is a necessary precaution, with the outer glove being changed immediately after any contact. |
| Body Protection | Impervious laboratory coat or gown | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended, especially when handling the powder form or when adequate ventilation is not guaranteed, to prevent inhalation of airborne particles. |
Operational Plan: From Preparation to Disposal
A structured operational plan is critical for the safe handling of this compound. The following step-by-step guidance covers the entire workflow, from receiving the compound to the final disposal of waste.
Experimental Protocol: Preparation of a this compound Stock Solution and Treatment of Cell Cultures
This protocol provides a general framework for preparing a stock solution of this compound in DMSO and subsequently treating adherent cell cultures. Researchers should adapt concentrations and incubation times based on their specific experimental needs.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Adherent cells in culture flasks or plates
-
Biological safety cabinet (BSC)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Pre-Operational Checks:
-
Ensure all necessary PPE is donned correctly.
-
Verify that the biological safety cabinet is functioning properly.
-
Confirm that all required materials and equipment are within the BSC.
-
-
Preparation of this compound Stock Solution (e.g., 10 mM):
-
Under sterile conditions within the BSC, carefully weigh the required amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 619.67 g/mol , dissolve 6.197 mg in 1 mL of DMSO).
-
Vortex the solution until the this compound is completely dissolved. This is your stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquoted stock solution at -20°C for long-term storage.
-
-
Preparation of Working Solution and Cell Treatment:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
In the BSC, perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final treatment concentrations.
-
Important: To prevent precipitation, it is recommended to first dilute the DMSO stock solution in a small volume of medium before adding it to the larger volume of medium for cell treatment. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Return the cells to the incubator and incubate for the desired treatment period.
-
-
Post-Handling and Decontamination:
-
Wipe down the work area in the BSC with a suitable disinfectant (e.g., 70% ethanol).
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove and dispose of PPE in the designated waste containers.
-
Thoroughly wash hands with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as hazardous chemical waste through a licensed waste disposal contractor. |
| This compound Stock Solution (in DMSO) | Collect in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazardous or chemical waste container for incineration. |
| Cell Culture Medium Containing this compound | Aspirate and collect in a container with a suitable deactivating agent if required by institutional policy, or dispose of as chemical waste. Do not pour directly down the drain. |
| Contaminated PPE | Dispose of in designated hazardous waste containers. |
Visualizing the Workflow and Mechanism of Action
To further clarify the operational and biological context of handling this compound, the following diagrams have been generated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
